Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-11(9-14)10-15/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQBJRGRDIJKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457671 | |
| Record name | Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203662-66-2 | |
| Record name | Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate is a specialized chemical compound primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a novel therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known chemical properties, role in PROTACs, and available experimental data for this compound.
Chemical Properties
A thorough review of available literature and chemical databases reveals limited specific experimental data for this compound. Much of the available information is extrapolated from structurally similar compounds. The fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 203662-66-2 | [1] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| IUPAC Name | This compound | [] |
| Appearance | White to light yellow powder/crystal (based on similar compounds) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Spectral Data:
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that dictates the spatial orientation of the POI and the E3 ligase, influencing the formation and stability of the ternary complex required for ubiquitination and subsequent proteasomal degradation of the target protein.
The 7-azaspiro[3.5]nonane core of this linker provides a rigid, three-dimensional scaffold. This rigidity can be advantageous in PROTAC design as it can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher degradation efficiency. The cyano group offers a versatile chemical handle for further functionalization or can be a key interacting group within the ternary complex. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise synthesis of the final PROTAC molecule.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a patent for the synthesis of related 7-azaspiro[3.5]nonane derivatives for use as GPR119 agonists outlines general synthetic strategies for this class of compounds.[3]
Safety Information
Safety data for this compound is limited and primarily available from chemical suppliers. The following hazard and precautionary statements are based on data for structurally similar compounds.[4][5][6]
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute toxicity, oral | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | Warning | H315: Causes skin irritation |
| Serious eye damage/irritation | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, which is the intended application for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate | C13H24N2O2 | CID 53484529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document collates available chemical data, proposes a likely synthetic pathway based on related compounds, and illustrates its role in the broader context of targeted protein degradation.
Core Compound Properties
This compound is a bifunctional molecule featuring a rigid spirocyclic core. This structure is of significant interest in medicinal chemistry, particularly as a linker component in the rational design of PROTACs.[1] The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for deprotection and subsequent conjugation, while the cyano group can be a key interaction point or a precursor for other functionalities.
Below is a summary of the known quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 203662-66-2 | MedChemExpress |
| Molecular Formula | C₁₄H₂₂N₂O₂ | MedChemExpress |
| Molecular Weight | 250.34 g/mol | MedChemExpress |
| Purity | >97% | Synthonix, Inc |
| InChI Key | RHQBJRGRDIJKGP-UHFFFAOYSA-N | Sigma-Aldrich |
Structure and Visualization
The chemical structure of this compound is presented below. The spirocyclic system imparts a three-dimensional architecture that can be crucial for orienting the two ends of a PROTAC molecule.
Experimental Protocols: A Plausible Synthetic Route
The proposed synthesis involves two main stages:
-
Synthesis of the Ketone Precursor : Formation of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
-
Conversion to the Cyano Compound : Transformation of the ketone to the final cyano-substituted product.
Synthesis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol is based on a documented synthesis of the ketone precursor.
Materials:
-
Tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zn/Cu couple
-
t-BuOMe (tert-Butyl methyl ether)
-
2,2,2-trichloroacetyl chloride in DME (1,2-Dimethoxyethane)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
To a flame-dried round-bottom flask under vacuum, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and Zn/Cu couple (11.5 equiv).
-
Charge the flask with t-BuOMe and refill with a nitrogen balloon.
-
Stir the mixture at 15 °C.
-
Add a solution of 2,2,2-trichloroacetyl chloride in DME dropwise.
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Cool the reaction mixture in an external ice bath and slowly add a saturated aqueous solution of NH₄Cl.
-
Stir the mixture at room temperature for 4 hours.
-
Filter the mixture to remove solids.
-
Separate the phases of the filtrate and extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (EtOAc/Hexane gradient) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Proposed Conversion to this compound
This proposed protocol involves a two-step sequence starting from the ketone: formation of a cyanohydrin, followed by reduction of the hydroxyl group.
Step 1: Cyanohydrin Formation
Materials:
-
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂) (catalyst)
-
Methanol
-
Aqueous HCl (1M)
Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
Add a catalytic amount of ZnI₂.
-
Add TMSCN (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with methanol, followed by the addition of 1M HCl to hydrolyze the silyl ether.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude cyanohydrin, which may be used directly in the next step.
Step 2: Deoxygenation of the Cyanohydrin
Materials:
-
Crude tert-butyl 2-hydroxy-2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the crude cyanohydrin from the previous step in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add triethylsilane (2.0-3.0 equiv) followed by the dropwise addition of BF₃·OEt₂ (1.5-2.0 equiv).
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the final product, this compound.
Application in PROTAC Drug Development
This azaspiro[3.5]nonane derivative serves as a rigid linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker is a critical component that dictates the distance and relative orientation of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The rigidity of the 7-azaspiro[3.5]nonane core can help to pre-organize the PROTAC conformation, potentially reducing the entropic penalty of forming the ternary complex and thus enhancing degradation efficiency.
General PROTAC Mechanism Workflow
The workflow below illustrates the catalytic cycle of a PROTAC molecule.
This workflow demonstrates how the PROTAC, incorporating the azaspiro linker, facilitates the formation of the ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs. Its rigid, three-dimensional structure provides a scaffold that can be exploited to optimize the geometry of the ternary complex, a key determinant of degradation efficacy. While detailed public data on its synthesis and specific applications are limited, its structural features and commercial availability make it an important building block for researchers in the field of targeted protein degradation. The synthetic protocols and mechanistic diagrams provided in this guide offer a framework for its utilization in the laboratory.
References
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate CAS number 203662-66-2
CAS Number: 203662-66-2
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate is a specialized chemical building block notable for its rigid, three-dimensional spirocyclic core. The azaspiro[3.5]nonane scaffold has garnered significant interest in medicinal chemistry due to its favorable properties, including improved aqueous solubility and metabolic stability when used as a bioisosteric replacement for more common ring systems. This compound, functionalized with a reactive cyano group and protected with a tert-butyloxycarbonyl (Boc) group, is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1][2][3] The linker component is critical, as its geometry, rigidity, and length dictate the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for inducing protein degradation.[1] The unique spirocyclic structure of this linker provides a well-defined spatial orientation for the attached ligands, making it a valuable tool in the rational design of potent and selective protein degraders.
Physicochemical and Safety Data
Comprehensive experimental data for this specific compound is limited in publicly accessible literature. The following tables summarize the available information.
Table 1: Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 203662-66-2 | [2] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [2] |
| Molecular Weight | 250.34 g/mol | [2] |
| IUPAC Name | This compound | [] |
| InChI Key | RHQBJRGRDIJKGP-UHFFFAOYSA-N | [] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C#N | N/A |
Table 2: Safety and Handling Information
| Hazard Information | Details | Source(s) |
| GHS Statements | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. | [1] |
| Precautionary Measures | Wear protective safety goggles, chemical-resistant gloves, and protective clothing. Ensure adequate ventilation. Avoid breathing dust or vapor. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [1] |
| Storage | Store at room temperature in a dry, well-sealed container. | [3] |
Note: The toxicological properties of this product have not been fully investigated. It should be handled with caution by trained professionals only.[1]
Application in PROTAC Technology
The primary application of this compound is as a linker for the synthesis of PROTACs.[1][2][3] A PROTAC molecule consists of three main components: a "warhead" that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and the linker that connects them.
The process, known as PROTAC-mediated degradation, follows a catalytic mechanism:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Recognition: The poly-ubiquitinated POI is recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can engage another POI, continuing the degradation cycle.
The azaspiro[3.5]nonane scaffold provides a rigid framework, which can be advantageous for optimizing the orientation of the two ligands to achieve a stable and productive ternary complex. The cyano group can serve as a chemical handle for further modification or as a functional group in the final molecule.
Diagram: General Mechanism of PROTAC Action
The following diagram illustrates the catalytic cycle of protein degradation induced by a PROTAC molecule.
Representative Synthesis Protocol
Diagram: Representative Synthetic Workflow
Methodology (Hypothetical)
-
Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate: N-Boc-4-piperidone is subjected to a Wittig reaction using a methylenating agent like methyltriphenylphosphonium bromide with a strong base (e.g., n-BuLi) in an appropriate solvent like THF to yield the corresponding exocyclic alkene.
-
[2+2] Cycloaddition: The alkene intermediate is reacted with a ketene or ketene equivalent. For instance, dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, undergoes a [2+2] cycloaddition to form the spiro[3.5]nonane ring system, resulting in a dichlorinated ketone intermediate.
-
Reductive Dechlorination: The dichlorinated ketone is treated with a reducing agent, such as zinc dust in acetic acid, to remove the chlorine atoms, yielding tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
-
Conversion of Ketone to Cyano Group: This transformation is a multi-step process.
-
The ketone (Intermediate 3) is first converted to its tosylhydrazone by reacting with p-toluenesulfonhydrazide.
-
The resulting tosylhydrazone is then treated with a strong base (e.g., two equivalents of n-BuLi or LDA) in a Shapiro reaction or a variant thereof. This generates a vinyllithium intermediate, which can then be quenched with an electrophilic cyanating agent (e.g., cyanogen bromide or tosyl cyanide) to install the nitrile group and yield the final product.
-
Disclaimer: This protocol is illustrative and based on general organic synthesis principles and routes published for similar structures. It requires optimization and should only be attempted by a qualified chemist with appropriate safety precautions.
Conclusion
This compound is a valuable, specialized building block for drug discovery, particularly in the burgeoning field of targeted protein degradation. Its rigid, three-dimensional structure offers medicinal chemists a tool to construct PROTAC linkers with well-defined geometries, aiding in the optimization of potent and selective degraders. While detailed public data on its synthesis and physical properties are sparse, its commercial availability and clear role as a PROTAC linker underscore its importance to researchers developing next-generation therapeutics.
References
The Strategic Role of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate in Next-Generation Therapeutics: A Technical Overview
For Immediate Release
Monmouth Junction, NJ – In the rapidly evolving landscape of drug discovery, the design and synthesis of novel molecular entities with precisely tailored properties are paramount. Among the specialized chemical building blocks gaining prominence, Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of its application, synthesis, and the underlying principles that make it a valuable tool for researchers and drug development professionals.
Core Application: A Rigid and Versatile Linker in PROTACs
The primary and most significant application of this compound is as a specialized linker in the synthesis of PROTACs.[1][2][] PROTACs are heterobifunctional molecules that function by inducing the degradation of specific target proteins within the cell. They achieve this by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
The structure of a PROTAC is modular, consisting of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.
The 7-azaspiro[3.5]nonane scaffold, a key feature of this compound, is particularly advantageous as a PROTAC linker. Its rigid and three-dimensional structure helps to minimize hydrophobic collapse and can improve the physicochemical properties of the resulting PROTAC.[4] This spirocyclic system provides well-defined exit vectors, allowing for precise control over the spatial orientation of the two ligands, which is critical for optimal ternary complex formation and subsequent protein degradation.
Physicochemical Properties and Synthesis
While specific quantitative data for this compound is not extensively available in the public domain, its chemical properties can be inferred from its structure and data on related compounds.
| Property | Value | Reference |
| Molecular Formula | C14H22N2O2 | [2] |
| Molecular Weight | 250.34 g/mol | [2] |
| CAS Number | 203662-66-2 | [2] |
The synthesis of the 7-azaspiro[3.5]nonane core is a key step in obtaining this linker. While a specific protocol for the 2-cyano variant is not detailed in the search results, a method for the synthesis of the related 2-oxo analogue provides valuable insight into the construction of this spirocyclic system.
Representative Experimental Protocol: Synthesis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol, adapted from the synthesis of a related compound, illustrates a potential route to the core scaffold.[5]
Materials:
-
Tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zn/Cu couple
-
2,2,2-trichloroacetyl chloride
-
Tert-butyl methyl ether (t-BuOMe)
-
Dimethyl ether (DME)
-
Saturated aqueous solution of NH4Cl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a flame-dried round-bottom flask under vacuum, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equivalent) and Zn/Cu couple (11.5 equivalents).
-
Charge the flask with t-BuOMe and refill with a nitrogen balloon.
-
While stirring at 15 °C, add a solution of 2,2,2-trichloroacetyl chloride in DME dropwise.
-
Stir the mixture at room temperature overnight.
-
Cool the reaction mixture in an external ice-bath and slowly add a saturated solution of NH4Cl.
-
Stir the mixture at room temperature for 4 hours and then filter to remove the solid.
-
Separate the phases and extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., CombiFlash with an EtOAc/Hexane gradient) to afford the desired product.
The PROTAC Mechanism and the Role of the Linker
The function of this compound as a PROTAC linker is best understood within the context of the overall PROTAC mechanism of action.
Figure 1. The PROTAC catalytic cycle.
The workflow for developing a PROTAC using a linker like this compound involves several key stages, from initial design to biological evaluation.
References
The Azaspiro[3.5]nonane Scaffold: A Rigid and Versatile Core for PROTAC Linker Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's chemical nature, length, and rigidity are paramount in determining a PROTAC's efficacy, influencing the formation of a productive ternary complex and dictating its pharmacokinetic properties.
This technical guide focuses on the tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate scaffold as a promising, rigid core for PROTAC linker design. While this specific cyano-substituted variant is commercially available, a comprehensive review of current scientific literature reveals a lack of published data on its direct application in synthesized PROTACs. However, extensive research on the closely related linker, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, provides a wealth of information that is highly relevant and applicable. This guide will leverage the detailed findings from studies on this analogue to provide a thorough understanding of the synthesis, application, and biological impact of azaspiro[3.5]nonane-based linkers in the development of potent and selective protein degraders. The principles and methodologies discussed herein are anticipated to be largely transferable to the cyano-substituted variant.
The Role of Rigid Spirocyclic Linkers in PROTAC Design
The conformation of a PROTAC is a key determinant of its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. Flexible linkers, such as polyethylene glycol (PEG) chains, can adopt numerous conformations, which may lead to an entropic penalty upon binding. In contrast, rigid linkers, like the azaspiro[3.5]nonane scaffold, pre-organize the PROTAC molecule into a more defined conformation. This can reduce the entropic cost of ternary complex formation and potentially enhance binding affinity and degradation efficiency.
The spirocyclic nature of the azaspiro[3.5]nonane core introduces a three-dimensional architecture that can orient the warhead and E3 ligase ligand in specific vectors, allowing for fine-tuning of the spatial relationship between the two binding partners. This structural rigidity can also contribute to improved metabolic stability and cell permeability, key attributes for successful drug development.
Application of the Azaspiro[3.5]nonane Linker in PROTAC Development: Case Studies
The utility of the azaspiro[3.5]nonane scaffold is exemplified in the development of potent degraders for the Androgen Receptor (AR) and Estrogen Receptor (ER), key targets in prostate and breast cancer, respectively. The linker, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, has been successfully incorporated into PROTACs that demonstrate significant preclinical activity.
Androgen Receptor (AR) Degraders
A notable example is the development of a non-invasive AR PROTAC degrader for the potential topical treatment of Androgenetic Alopecia (AGA). In this study, researchers systematically investigated the impact of linker structure on the degrader's skin retention properties and degradation potency.[1]
Quantitative Data Summary: AR PROTACs
| Compound ID | Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) |
| C6 | Azaspiro[3.5]nonane-based | AR | LNCaP | ~10 | >90 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Estrogen Receptor (ER) Degraders
The azaspiro[3.5]nonane linker has also been employed in the creation of potent ERα degraders. "PROTAC ER Degrader-12" is a prime example, demonstrating high degradation efficiency in various breast cancer cell lines.[2]
Quantitative Data Summary: ER PROTACs
| Compound ID | Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC ER Degrader-12 | Azaspiro[3.5]nonane-based | ERα | MCF-7 | <10 | >95 |
Experimental Protocols
The following are generalized experimental protocols based on the synthesis and evaluation of PROTACs containing the tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate linker. These can serve as a starting point for the incorporation of the cyano-substituted analogue.
Synthesis of an Azaspiro[3.5]nonane-Linked PROTAC
This protocol outlines the key steps for coupling the linker to a warhead and an E3 ligase ligand.
Diagram of a General Synthetic Workflow:
Caption: A generalized three-step synthetic workflow for PROTAC synthesis.
Materials:
-
Warhead molecule with a suitable reactive functional group (e.g., carboxylic acid, amine).
-
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
-
E3 ligase ligand (e.g., pomalidomide or VHL ligand) with a compatible reactive handle.
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Boc deprotection reagent (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane).
-
Appropriate solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., silica gel for chromatography, HPLC system).
Procedure:
-
Coupling of Warhead to Linker:
-
Dissolve the warhead molecule in an appropriate solvent (e.g., DMF).
-
Add coupling reagents (e.g., HATU and DIPEA) and stir for a few minutes.
-
Add a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in the same solvent.
-
Allow the reaction to proceed at room temperature until completion (monitor by LC-MS).
-
Purify the resulting Boc-protected linker-warhead conjugate by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in a suitable solvent (e.g., DCM).
-
Add the deprotection reagent (e.g., TFA) and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the acid.
-
-
Coupling of Linker-Warhead to E3 Ligase Ligand:
-
Dissolve the deprotected linker-warhead and the E3 ligase ligand in a suitable solvent.
-
Add coupling reagents and stir at room temperature until the reaction is complete.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Western Blot for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells treated with the PROTAC.
Diagram of the Western Blot Workflow:
Caption: A standard workflow for Western blot analysis.
Procedure:
-
Cell Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.
Signaling Pathways
The signaling pathways affected by PROTACs are determined by the protein they are designed to degrade.
Androgen Receptor (AR) Signaling
PROTACs that degrade the AR, such as those utilizing the azaspiro[3.5]nonane linker, are designed to disrupt AR signaling, which is a key driver of prostate cancer.
Diagram of AR Signaling Pathway Disruption:
Caption: Disruption of AR signaling by a PROTAC.
Estrogen Receptor (ER) Signaling
Similarly, ER-degrading PROTACs aim to abrogate ER signaling, a critical pathway in the progression of ER-positive breast cancer.
Diagram of ER Signaling Pathway Disruption:
Caption: Disruption of ER signaling by a PROTAC.
Conclusion
The this compound scaffold represents a valuable building block for the construction of rigid and potent PROTACs. While direct experimental data for this specific linker is currently limited in the public domain, the extensive research on the closely related tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate provides a strong foundation for its application. The protocols and data presented in this guide, derived from studies on AR and ER degraders, offer a comprehensive starting point for researchers and drug development professionals looking to leverage the unique structural and conformational benefits of the azaspiro[3.5]nonane core in their PROTAC design and discovery efforts. The continued exploration of such rigid linkers will undoubtedly contribute to the development of the next generation of highly effective and selective protein degraders.
References
Technical Guide: Synthesis of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry, particularly as a PROTAC (Proteolysis Targeting Chimera) linker.[1] This document outlines detailed experimental protocols for the key synthetic steps, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy
The proposed synthesis of this compound is a two-step process commencing from commercially available starting materials. The core 7-azaspiro[3.5]nonane skeleton is first constructed, followed by the introduction of the cyano group.
The synthesis involves:
-
[2+2] Cycloaddition: Formation of the spirocyclic ketone, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, from tert-butyl 4-methylenepiperidine-1-carboxylate.
-
Cyanohydrin Formation: Conversion of the ketone to the target α-hydroxy nitrile, this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This procedure details the formation of the key spirocyclic ketone intermediate.[2]
Materials:
-
tert-Butyl 4-methylenepiperidine-1-carboxylate
-
Zn/Cu couple
-
2,2,2-trichloroacetyl chloride
-
tert-Butyl methyl ether (t-BuOMe)
-
1,2-Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under vacuum, add tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol, 1.0 equiv) and Zn/Cu couple (6.54 g, 172.5 mmol, 11.5 equiv).
-
Charge the flask with t-BuOMe (60 mL) and refill with a nitrogen balloon.
-
Stir the mixture at 15 °C.
-
Slowly add a solution of 2,2,2-trichloroacetyl chloride in DME (20 mL) dropwise.
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Cool the reaction mixture in an external ice bath and slowly add a saturated solution of NH₄Cl (60 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the mixture to remove the solid, and separate the phases of the filtrate.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (40 g silica gel column, EtOAc/Hexane: 0-40%) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[2]
Step 2: Synthesis of this compound
This proposed procedure describes the conversion of the spirocyclic ketone to the target cyanohydrin. This protocol is based on general methods for cyanohydrin formation.
Materials:
-
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂) (catalyst)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Proposed Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of ZnI₂ (e.g., 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
The resulting intermediate, a trimethylsilyl-protected cyanohydrin, is then typically deprotected by treatment with a mild acid, such as 1M HCl, or a fluoride source, like tetrabutylammonium fluoride (TBAF), in a suitable solvent like THF.
-
After deprotection, perform an aqueous workup, extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the crude product by flash column chromatography to obtain this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Compound | Starting Material | Reagents | Solvent(s) | Yield |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | tert-Butyl 4-methylenepiperidine-1-carboxylate | Zn/Cu couple, 2,2,2-trichloroacetyl chloride | t-BuOMe, DME | 15% |
| This compound | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | Trimethylsilyl cyanide, ZnI₂ (catalyst) | DCM | N/A |
Note: The yield for the second step is not available as a specific experimental protocol has not been published. Typical yields for cyanohydrin formation from ketones can range from moderate to high, depending on the substrate and reaction conditions.
Visualization of Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
In-depth Technical Guide: Molecular Weight of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines the compound's molecular formula, the experimental and computational methods for determining its molecular weight, and presents the data in a clear, structured format for ease of reference.
Summary of Quantitative Data
The molecular properties of this compound are summarized in the table below. This data is crucial for various applications, including reaction stoichiometry, analytical method development, and interpretation of mass spectrometry data.
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [1][2][][4] |
| Calculated Molecular Weight | 250.34 g/mol | [1][][4] |
| CAS Number | 203662-66-2 | [1] |
Experimental and Computational Protocols
The determination of the molecular weight of a compound like this compound is a fundamental procedure in chemical analysis.
Experimental Protocol: Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary experimental technique for accurately determining the molecular weight of a compound.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to generate protonated molecules [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Analysis: The monoisotopic mass of the protonated molecule is determined from the resulting mass spectrum. The molecular weight of the neutral molecule is then calculated by subtracting the mass of a proton.
Computational Protocol: Molecular Weight Calculation
The theoretical molecular weight is calculated from the molecular formula by summing the atomic weights of the constituent atoms.
-
Elemental Composition: The molecular formula, C₁₄H₂₂N₂O₂, indicates the compound is composed of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
-
Atomic Weights: The standard atomic weights of the elements are used:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
-
Calculation: The molecular weight is the sum of the masses of all atoms: (14 * 12.011) + (22 * 1.008) + (2 * 14.007) + (2 * 15.999) = 250.34 g/mol
Visualization of Molecular Weight Calculation
The logical workflow for the calculation of the molecular weight is depicted in the following diagram.
References
Navigating the Uncharted: A Technical Guide to the Safe Handling of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive guide to the safe handling of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate based on general laboratory safety principles and data for structurally related compounds. As of the date of this publication, a specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is not publicly available. Therefore, this compound should be handled with the utmost caution, assuming it is potentially hazardous.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents. Its unique spirocyclic core and reactive nitrile group make it a valuable synthon for creating complex molecular architectures. However, the novelty of this compound means that its full toxicological profile has not been extensively documented. This guide aims to provide a framework for its safe handling to minimize exposure and mitigate potential risks in a research and development setting.
Compound Identification and Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 203662-66-2 |
| Molecular Formula | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 250.34 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Recommendations vary; some sources suggest Room Temperature, while others recommend 2-8°C, sealed in a dry environment. Prudent practice would be to store it at 2-8°C in a desiccator. |
Hazard Identification and General Precautions
Due to the lack of specific toxicological data, a precautionary approach is mandatory. The presence of a nitrile (cyano) group suggests potential toxicity. Nitriles can release cyanide in vivo or upon decomposition, which is a potent inhibitor of cellular respiration.
Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation/Corrosion: May cause skin irritation.
-
Eye Irritation/Damage: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | ANSI Z87.1 certified. |
| Skin (Hands) | Chemical-resistant gloves. Nitrile gloves are a common choice for incidental contact, but their resistance to all solvents is not universal.[1][2][3] | ASTM F1001 certified. For prolonged contact or when using solvents, consult a glove compatibility chart. Double gloving is recommended. |
| Skin (Body) | Laboratory coat. | Flame-resistant material is preferred. |
| Respiratory | Not typically required when working in a fume hood. If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Follow a comprehensive respiratory protection program. |
Experimental Protocols: Safe Handling Workflow
The following section details a generalized workflow for handling this compound in a laboratory setting.
5.1 Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during unpacking.
-
Verify the label information matches the order.
-
Store the compound in a designated, well-ventilated, and cool (2-8°C), dry area away from incompatible materials.
5.2 Weighing and Dispensing
-
All weighing and dispensing operations must be conducted in a chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
Handle the solid carefully to avoid generating dust.
-
Close the container tightly immediately after dispensing.
5.3 In-Reaction Use
-
Set up the reaction apparatus within a chemical fume hood.
-
Add the compound to the reaction vessel carefully.
-
Maintain constant ventilation throughout the reaction.
-
Monitor the reaction for any signs of unexpected reactivity.
5.4 Waste Disposal
-
All waste materials contaminated with the compound (e.g., gloves, weighing boats, filter paper) should be considered hazardous waste.
-
Dispose of chemical waste in appropriately labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
6.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
6.2 Spill Response
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department immediately.
Visual Guides
7.1 Safe Handling Workflow
Caption: A generalized workflow for the safe handling of chemical reagents.
7.2 First Aid Decision Tree
Caption: A decision-making guide for first aid response to chemical exposure.
Conclusion
While this compound is a promising molecule for drug discovery, the lack of specific safety data necessitates a highly cautious and proactive approach to its handling. By adhering to the general principles of laboratory safety, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can minimize the risks associated with this novel compound. It is imperative to seek out a verified Safety Data Sheet from the supplier and to continually reassess handling procedures as more information becomes available.
References
- 1. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gloves.com [gloves.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
The Emergence of Azaspiro[3.5]nonane Linkers in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed exponential growth, with Proteolysis-Targeting Chimeras (PROTACs) emerging as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the chemical linker that connects the target-binding and E3 ligase-binding moieties. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Recently, the azaspiro[3.5]nonane scaffold has gained attention as a rigid and versatile building block for PROTAC linkers, offering a unique three-dimensional geometry that can favorably influence the formation of the productive ternary complex.
This technical guide provides an in-depth exploration of the discovery and application of azaspiro[3.5]nonane linkers in PROTACs. It consolidates available data, outlines experimental protocols, and presents visualizations to aid researchers in the design and synthesis of novel protein degraders.
The PROTAC Mechanism of Action: A Ternary Complex-Driven Process
PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. The successful formation of a stable and productive POI-PROTAC-E3 ligase ternary complex is the cornerstone of this process, and the linker plays a pivotal role in orchestrating the necessary protein-protein interactions.
Caption: General mechanism of action of a PROTAC, highlighting the formation of the ternary complex.
Azaspiro[3.5]nonane Linkers: A Structurally Rigid Scaffold
The azaspiro[3.5]nonane core introduces a degree of rigidity and a defined three-dimensional structure that is distinct from commonly used flexible alkyl and PEG linkers. This conformational constraint can reduce the entropic penalty associated with ternary complex formation, potentially leading to improved degradation efficiency and selectivity. The spirocyclic nature of the linker also allows for precise control over the exit vectors, influencing the orientation of the bound proteins.
Caption: Structure of a PROTAC featuring an azaspiro[3.5]nonane linker.
Quantitative Data on Azaspiro[3.5]nonane-Containing PROTACs
While a comprehensive head-to-head comparison of azaspiro[3.5]nonane linkers against a wide array of other linker types in a single system is not yet publicly available, data from patent literature and commercially available intermediates suggest their utility. The following tables present representative data for hypothetical PROTACs to illustrate the types of quantitative comparisons that are crucial in degrader development.
Table 1: In Vitro Degradation Efficacy
| PROTAC ID | Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Azaspiro[3.5]nonane | BRD4 | 15 | >95 |
| PROTAC-A2 | PEG4 | BRD4 | 35 | >90 |
| PROTAC-A3 | Alkyl C8 | BRD4 | 80 | 85 |
Table 2: Physicochemical and Pharmacokinetic Properties
| PROTAC ID | Linker Type | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A1 | Azaspiro[3.5]nonane | 850 | 3.8 | 25 | 5.2 |
| PROTAC-A2 | PEG4 | 880 | 3.2 | 45 | 3.1 |
| PROTAC-A3 | Alkyl C8 | 830 | 4.5 | 10 | 6.5 |
Experimental Protocols
The synthesis of PROTACs containing an azaspiro[3.5]nonane linker involves the preparation of the functionalized spirocyclic core, followed by sequential coupling to the E3 ligase ligand and the target-binding moiety.
Synthesis of a Functionalized Azaspiro[3.5]nonane Intermediate
The following is a representative, multi-step synthesis for a protected azaspiro[3.5]nonane intermediate, based on principles of organic synthesis.
Caption: A generalized workflow for the synthesis of an azaspiro[3.5]nonane intermediate.
Step 1: Synthesis of a Dibromocyclobutane Derivative A suitable starting material, such as a 1,1-disubstituted alkene, is subjected to a [2+2] cycloaddition with a dihaloketene equivalent, followed by reduction to yield a dihalocyclobutanol.
Step 2: Spirocyclization with a Piperidine Precursor The dihalocyclobutanol is reacted with a protected aminopiperidine derivative under basic conditions to facilitate a tandem nucleophilic substitution, forming the spirocyclic core.
Step 3: Functionalization and Deprotection The resulting hydroxyl group on the cyclobutane ring can be converted to a suitable functional group for linker extension (e.g., an amine or a carboxylic acid). Subsequent deprotection of the piperidine nitrogen provides a handle for coupling to one of the PROTAC ligands.
PROTAC Assembly
A common strategy for the final assembly of the PROTAC involves a convergent synthesis where the functionalized azaspiro[3.5]nonane linker is sequentially coupled to the E3 ligase ligand and the POI ligand using standard amide bond formation or other cross-coupling reactions.
In Vitro Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate target cells (e.g., a cancer cell line expressing the POI) in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control.
Conclusion
The azaspiro[3.5]nonane scaffold represents a promising addition to the PROTAC linker toolbox. Its rigid, three-dimensional structure offers a means to pre-organize the PROTAC into a conformation conducive to ternary complex formation, potentially leading to enhanced degradation potency and improved physicochemical properties. While more extensive and direct comparative studies are needed to fully elucidate the advantages of this linker class, the available data and its increasing commercial availability suggest that the azaspiro[3.5]nonane motif will be a valuable component in the design of next-generation targeted protein degraders. Further exploration of different substitution patterns and stereoisomers of the azaspiro[3.5]nonane core will undoubtedly unlock new avenues for optimizing PROTAC performance.
The Rigid Backbone: An In-depth Technical Guide to the Role of Rigid Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3][4][5] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] While the ligands provide specificity, the linker is far from a passive spacer; it plays a pivotal role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[6] The linker's length, rigidity, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is the crucial intermediate for successful ubiquitination and subsequent degradation of the target protein.[6]
This technical guide focuses on the burgeoning role of rigid linkers in PROTAC design. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been historically favored for their synthetic tractability, researchers are increasingly turning to rigid linkers to overcome the limitations of their flexible counterparts and to rationally design more potent and drug-like PROTACs.[6][7]
The Rationale for Rigid Linkers: Advantages and Disadvantages
The incorporation of rigid structural elements into the PROTAC linker offers several potential advantages over flexible linkers. However, these benefits are not without their own set of challenges.
Advantages of Rigid Linkers:
-
Pre-organization for Ternary Complex Formation: Rigid linkers can constrain the conformational freedom of the PROTAC, pre-organizing it into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex.[6] This can reduce the entropic penalty associated with complex formation, potentially leading to higher binding affinity and cooperativity.
-
Improved Selectivity: By presenting the POI and E3 ligase ligands in a more defined spatial orientation, rigid linkers can enhance selectivity for the target protein and reduce off-target effects.[6]
-
Enhanced Physicochemical and Pharmacokinetic Properties: Rigidification of the linker can lead to improved metabolic stability, a critical factor for in vivo efficacy.[] Furthermore, the incorporation of cyclic structures can sometimes improve solubility and cell permeability.[7]
Disadvantages of Rigid Linkers:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive compared to those with simple flexible chains.[6]
-
Risk of Mismatched Geometry: The lack of flexibility means that if the pre-organized conformation is not optimal for the specific POI-E3 ligase pair, it can hinder or prevent the formation of a productive ternary complex, leading to a loss of degradation activity.
Impact of Rigid Linkers on Key PROTAC Parameters: A Quantitative Perspective
The decision to employ a rigid linker is often guided by its impact on key performance indicators of a PROTAC. The following tables summarize quantitative data from various studies, illustrating the effect of linker rigidity on degradation potency, permeability, and solubility.
Table 1: Impact of Linker Rigidity on PROTAC Degradation Potency (DC50 and Dmax)
| PROTAC Target | E3 Ligase | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | Flexible | 4-unit PEG linker | ~10 | >90 | HeLa |
| BRD4 | CRBN | Rigid | Phenyl-piperazine-based | <1 | >95 | VCaP |
| Androgen Receptor (AR) | VHL | Flexible | PEG-based | ~50 | ~80 | LNCaP |
| Androgen Receptor (AR) | VHL | Rigid | Piperidine-based | <1 | >90 | LNCaP |
| H-PGDS | VHL | Flexible | Methylene modifications | ~100 | ~90 | HEK293T |
| H-PGDS | VHL | Rigid | Spirocyclic structure | ~100 | ~90 | HEK293T |
Note: Data is compiled from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.[6][7][9]
Table 2: Impact of Linker Rigidity on PROTAC Permeability and Solubility
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| AR PROTAC 1 | Flexible (PEG) | 0.5 | 25 |
| AR PROTAC 2 | Rigid (Piperidine) | 1.7 | 50 |
| H-PGDS PROTAC 1 | Flexible (Methylene) | Not Reported | >100 |
| H-PGDS PROTAC 2 | Rigid (Spirocyclic) | Higher intracellular accumulation | >100 |
Note: Permeability data is often cell-line dependent (e.g., Caco-2, PAMPA). Intracellular accumulation can be an indicator of permeability.[7][10]
Key Experimental Protocols for Characterizing PROTACs with Rigid Linkers
A thorough characterization of PROTACs is essential to understand the structure-activity relationship and to optimize linker design. The following are detailed methodologies for key experiments.
Protocol 1: Western Blot for Determination of Protein Degradation (DC50 and Dmax)
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-POI fusion protein and HaloTag®-E3 ligase fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
White, opaque 96-well assay plates
-
Luminometer with 450 nm and >600 nm filters
Methodology:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids using a suitable transfection reagent. Plate the transfected cells in a white, opaque 96-well plate.
-
Compound Addition: Prepare serial dilutions of the PROTAC. Add the PROTAC dilutions to the appropriate wells of the 96-well plate containing the transfected cells.
-
Ligand and Substrate Addition: Prepare a solution containing the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate in Opti-MEM™. Add this solution to all wells.
-
Signal Measurement: Incubate the plate at 37°C and 5% CO2 for the desired time. Measure the luminescence at 450 nm (donor emission) and >600 nm (acceptor emission) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher NanoBRET™ ratio indicates a closer proximity between the POI and the E3 ligase, signifying ternary complex formation.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial membrane, as a predictor of intestinal absorption.
Materials:
-
PAMPA plate (with a donor and acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC of interest
-
96-well UV plate
-
Plate reader
Methodology:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a solution of the PROTAC in PBS.
-
Assay Setup: Add PBS to the acceptor plate wells. Add the PROTAC solution to the donor plate wells.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.
Visualizing the Role of Rigid Linkers in PROTAC Action
Diagrams are essential for visualizing the complex biological processes and experimental workflows involved in PROTAC development. The following diagrams are generated using the Graphviz (DOT language) to illustrate key concepts.
Signaling Pathway: PROTAC-mediated Degradation of Androgen Receptor
The Androgen Receptor (AR) is a key driver of prostate cancer, and PROTACs targeting AR for degradation are a promising therapeutic strategy.[11][12][13][14][15] The following diagram illustrates the signaling pathway.
Caption: PROTAC-mediated degradation of the Androgen Receptor (AR).
Experimental Workflow: Characterization of a Novel PROTAC
The development of a new PROTAC involves a systematic workflow to evaluate its efficacy and properties.
Caption: A typical experimental workflow for PROTAC characterization.
Logical Relationship: Impact of Linker Rigidity on PROTAC Properties
The choice of a rigid linker has a cascading effect on various properties of a PROTAC molecule.
Caption: Logical flow of how linker rigidity influences PROTAC properties.
Conclusion and Future Directions
The strategic incorporation of rigid linkers represents a significant advancement in the rational design of PROTACs. By moving beyond synthetically convenient flexible linkers, researchers can exert greater control over the conformational properties of these powerful molecules, leading to enhanced potency, selectivity, and drug-like characteristics. The data presented in this guide underscores the profound impact of linker rigidity on the overall performance of a PROTAC.
Future efforts in this area will likely focus on the development of novel rigid linker scaffolds that are both synthetically accessible and offer a diverse range of three-dimensional geometries. Computational modeling and structural biology will continue to play a crucial role in predicting optimal linker designs for specific POI-E3 ligase pairs. As our understanding of the intricate interplay between linker structure and PROTAC function deepens, the design of highly optimized, clinically successful protein degraders will become increasingly achievable.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation and beyond: Control of androgen receptor activity by the proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 15. Chimeric molecules facilitate the degradation of androgen receptors and repress the growth of LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][6][7][8][9] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable".[4]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[5][10][11] Spirocyclic linkers, such as those derived from Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, are of particular interest as they can provide conformational rigidity and precise exit vectors, which can lead to improved degradation potency and selectivity.[10][12][13] This document provides a detailed protocol for the synthesis and evaluation of a PROTAC utilizing this advanced linker technology.
Quantitative Data Summary
The optimization of the linker is crucial for achieving potent protein degradation. The following table presents hypothetical, yet representative, data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase, illustrating the impact of linker composition on degradation efficiency.
| PROTAC ID | Linker Moiety | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) |
| PROTAC-A | PEG-3 | 150 | 85 | HeLa | 24 |
| PROTAC-B | Alkyl-C8 | 75 | 90 | HeLa | 24 |
| PROTAC-C | Azaspiro[3.5]nonane | 25 | >95 | HeLa | 24 |
| PROTAC-D | PEG-5 | 110 | 88 | HeLa | 24 |
Note: This data is illustrative and serves to highlight the potential impact of linker structure on PROTAC performance. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for evaluating PROTAC efficacy.[14][15] A lower DC50 and a higher Dmax indicate a more potent and effective PROTAC.
Signaling Pathways and Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.[4][6][7][8][9]
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC.[3][16][17]
Logical Relationship of PROTAC Components
Caption: Modular components of a PROTAC molecule.
Experimental Protocols
Note: The following protocols are representative examples and may require optimization for specific target and E3 ligase ligands. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of Linker-E3 Ligase Conjugate
This protocol describes the initial deprotection of the linker and its subsequent coupling to an amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4-aminomethyl-pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
Part A: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.
Part B: Amide Coupling
-
Dissolve the deprotected linker from Part A (1.0 eq) and 4-aminomethyl-pomalidomide (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Linker-E3 Ligase Conjugate.
Protocol 2: Synthesis of the Final PROTAC
This protocol details the reduction of the cyano group on the linker to a primary amine, followed by coupling to a carboxylic acid-functionalized POI ligand (e.g., JQ1-acid).
Materials:
-
Linker-E3 Ligase Conjugate (from Protocol 1)
-
Raney Nickel or other suitable reduction catalyst
-
Methanol, anhydrous
-
Ammonia (7N in Methanol)
-
Hydrogen gas supply
-
JQ1-acid
-
HATU
-
DIPEA
-
DMF, anhydrous
-
Preparative reverse-phase HPLC system
Procedure:
Part A: Cyano Group Reduction
-
Dissolve the Linker-E3 Ligase Conjugate (1.0 eq) in a solution of 7N ammonia in methanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting amine is used directly in the next step.
Part B: Final Amide Coupling
-
Dissolve the amine from Part A (1.0 eq) and JQ1-acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture and purify the crude PROTAC directly by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 3: Characterization and Validation of the PROTAC
A. Structural Characterization:
-
LC-MS: Confirm the molecular weight and assess the purity of the final PROTAC. A high-resolution mass spectrometry (HRMS) analysis is recommended to confirm the elemental composition.[18][19][20]
-
NMR: Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the final PROTAC.[]
B. Biological Evaluation: Target Protein Degradation Assay (Western Blot)
-
Cell Culture: Plate the target cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control for each concentration.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14][17][22]
-
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. News - Single [spirochem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. lifesensors.com [lifesensors.com]
Application Notes and Protocols: Coupling of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate with an E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's native ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical nature significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency of protein degradation.
This application note provides a detailed protocol for the coupling of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, a spirocyclic linker building block, with a carboxylate-functionalized E3 ligase ligand. Spirocyclic linkers are of increasing interest in PROTAC design as they introduce conformational rigidity, which can pre-organize the molecule for optimal ternary complex formation and potentially improve cell permeability and metabolic stability. The protocol herein describes a two-step process: (1) the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the secondary amine of the azaspiro[3.5]nonane core, and (2) the subsequent amide bond formation with a representative E3 ligase ligand, a pomalidomide derivative bearing a carboxylic acid.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The synthesis of the E3 ligase ligand-linker conjugate from this compound follows a straightforward two-step synthetic sequence.
Caption: Workflow for coupling the linker to an E3 ligase ligand.
Data Presentation
The following tables summarize the materials required and representative quantitative data for the coupling reaction. The yields presented are based on published data for similar coupling reactions involving secondary amines and pomalidomide derivatives.[1]
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Grade |
| This compound | Various | >95% Purity |
| Pomalidomide-linker-carboxylic acid | Synthesized | >95% Purity |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Dichloromethane (DCM), anhydrous | Acros Organics | >99.8%, DriSolv |
| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | >99.8%, DriSolv |
| HATU | Chem-Impex | >98% Purity |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Chemical | Laboratory Grade |
| Brine | Fisher Chemical | Laboratory Grade |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Chemical | Laboratory Grade |
| Ethyl acetate | Fisher Chemical | HPLC Grade |
| Hexanes | Fisher Chemical | HPLC Grade |
Table 2: Representative Reaction Parameters and Yields
| Step | Reactant 1 (equiv) | Reactant 2 (equiv) | Coupling Reagent (equiv) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |
| Deprotection | Boc-protected linker (1.0) | TFA (10-20) | - | - | DCM | RT | 1-2 | ~95-100 (crude) |
| Amide Coupling | Deprotected linker (1.1) | Pomalidomide-COOH (1.0) | HATU (1.2) | DIPEA (3.0) | DMF | RT | 12-16 | 60-85[1] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M).
-
To the stirred solution, add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude 2-cyano-7-azaspiro[3.5]nonane as a TFA salt is typically used in the next step without further purification.
Protocol 2: Amide Coupling with Pomalidomide-Carboxylic Acid Derivative
-
To a solution of the pomalidomide-carboxylic acid derivative (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Note: An additional equivalent of base is required to neutralize the TFA salt of the amine from the previous step.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the crude deprotected 2-cyano-7-azaspiro[3.5]nonane TFA salt (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative reverse-phase HPLC to afford the desired final conjugate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This application note provides a comprehensive and detailed protocol for the coupling of this compound with a representative E3 ligase ligand. The use of spirocyclic linkers offers a promising strategy to enhance the properties of PROTACs. The described two-step protocol, involving a standard Boc deprotection followed by a HATU-mediated amide coupling, is a robust and widely applicable method for the synthesis of these valuable research tools. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
References
Application Notes and Protocols for Incorporating Azaspiro Linkers into PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
Azaspirocyclic scaffolds, such as azaspiro[3.5]nonane and diazaspiro[4.5]decane, have gained attention as rigid and three-dimensional linkers in PROTAC design. Their constrained conformation can help to optimize the orientation of the POI and E3 ligase, potentially leading to improved ternary complex formation and enhanced degradation efficiency. This document provides detailed application notes and experimental protocols for the synthesis and incorporation of azaspiro linkers into PROTACs.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The azaspiro linker plays a crucial role in positioning the two ligands for optimal ternary complex formation.
PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes a PROTAC incorporating a short, rigid linker for the degradation of Bruton's Tyrosine Kinase (BTK).
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PTD10 | BTK | Pomalidomide (CRBN) | Short/Rigid | 0.5 | >95 | Ramos |
Data synthesized from a study on highly potent BTK degraders, where short and rigid linkers were found to be most effective.[1]
Experimental Protocols
The synthesis of an azaspiro-linked PROTAC is a modular process involving the synthesis of a functionalized azaspiro linker, followed by sequential conjugation to the E3 ligase ligand and the POI ligand.
Experimental Workflow
The overall workflow for the synthesis and evaluation of an azaspiro-PROTAC is outlined below.
Experimental workflow for azaspiro-PROTAC synthesis and evaluation.
Protocol 1: Synthesis of a Boc-Protected Azaspiro[3.5]nonane Linker with a Carboxylic Acid Terminus
This protocol describes the synthesis of a bifunctional azaspiro linker, starting from commercially available materials. This example focuses on creating a linker with a protected amine and a free carboxylic acid, suitable for subsequent amide coupling reactions.
Materials:
-
7-Oxo-2-azaspiro[3.5]nonane
-
Di-tert-butyl dicarbonate (Boc)2O
-
Reagents for Wittig or similar olefination reaction (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Lithium hydroxide (LiOH)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Water
-
Standard laboratory glassware and purification equipment (flash chromatography)
Procedure:
-
Boc Protection of the Amine:
-
Dissolve 7-oxo-2-azaspiro[3.5]nonane (1.0 eq) in DCM.
-
Add di-tert-butyl dicarbonate (1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield Boc-protected 7-oxo-2-azaspiro[3.5]nonane.
-
-
Olefination to Introduce the Ester Group:
-
To a solution of the Boc-protected ketone (1.0 eq) in THF, add the Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by flash chromatography to obtain the α,β-unsaturated ester.
-
-
Reduction of the Double Bond:
-
Dissolve the unsaturated ester (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Hydrolysis of the Ester to the Carboxylic Acid:
-
Dissolve the resulting ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product: 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-7-carboxylic acid.[2]
-
Protocol 2: Conjugation of Azaspiro Linker to an E3 Ligase Ligand (Pomalidomide)
This protocol describes the amide coupling of the synthesized azaspiro linker to an amine-functionalized E3 ligase ligand, such as a derivative of pomalidomide.
Materials:
-
2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-7-carboxylic acid (from Protocol 1)
-
Pomalidomide-linker-NH2 (or a similar amine-functionalized CRBN ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (preparative HPLC)
Procedure:
-
Amide Coupling Reaction:
-
In a round-bottom flask, dissolve the azaspiro linker-carboxylic acid (1.0 eq) and the amine-functionalized pomalidomide derivative (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the Boc-protected azaspiro linker-pomalidomide conjugate.
-
Protocol 3: Deprotection and Conjugation to POI Ligand
This protocol outlines the final steps: deprotection of the Boc group on the linker and subsequent coupling to a carboxylic acid-functionalized POI ligand.
Materials:
-
Boc-protected azaspiro linker-pomalidomide conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected conjugate (1.0 eq) in DCM.
-
Add TFA (20-50% v/v in DCM) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine-TFA salt can often be used directly in the next step.
-
-
Final Amide Coupling:
-
Dissolve the deprotected amine-TFA salt (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq, to neutralize the TFA salt and facilitate the coupling).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Protocol 2.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 4: Characterization of the Final PROTAC
1. LC-MS Analysis:
-
Confirm the molecular weight of the final PROTAC to verify the successful conjugation of all three components.
-
Assess the purity of the final product.
2. NMR Spectroscopy:
-
Perform ¹H and ¹³C NMR to confirm the chemical structure of the final PROTAC and ensure the integrity of the warhead, linker, and E3 ligase ligand moieties.
Protocol 5: Evaluation of Protein Degradation by Western Blot
Materials:
-
Appropriate cell line expressing the target protein (e.g., Ramos cells for BTK)
-
Final azaspiro-PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere (if applicable).
-
Treat the cells with a serial dilution of the azaspiro-PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The incorporation of azaspiro linkers into PROTACs offers a promising strategy to enhance their degradation efficiency by providing conformational rigidity. The modular synthetic approach outlined in these protocols, utilizing standard amide coupling and deprotection steps, allows for the systematic construction and evaluation of novel azaspiro-linked PROTACs. Careful characterization and quantitative biological evaluation are essential to determine the structure-activity relationship and to identify optimal linker-ligand combinations for therapeutic development.
References
Application Notes and Protocols for Targeted Protein Degradation using Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate as a rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the rationale for using a spirocyclic linker, a detailed synthetic protocol for a representative PROTAC, and methodologies for its biological evaluation.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering a powerful and often more durable therapeutic effect.[2]
PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two distinct ligands connected by a chemical linker.[3][4] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]
The Role of the Linker: Introducing this compound
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[5] While flexible linkers like polyethylene glycol (PEG) are common, rigid linkers are gaining interest for their ability to confer a more defined conformation. Spirocyclic motifs, such as that in this compound, introduce conformational rigidity. This can be advantageous in optimizing the orientation of the POI and E3 ligase for efficient ubiquitination, potentially leading to improved potency and selectivity.[5][6]
This compound is a commercially available building block designed for PROTAC synthesis.[3][4] Its spirocyclic core provides a rigid scaffold, while the cyano group can be readily converted to other functionalities, such as an amine or carboxylic acid, for conjugation to the POI and E3 ligase ligands. The tert-butoxycarbonyl (Boc) protecting group on the azaspirocycle allows for orthogonal deprotection and subsequent linkage.
While specific PROTACs utilizing this compound are not yet widely reported in peer-reviewed literature, this document provides a detailed, representative protocol for its application in the synthesis of a PROTAC targeting the well-established Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase.
Hypothetical Application: Synthesis and Evaluation of BRD4 Degrader "SpiroDeg-1"
This section details the synthesis and evaluation of a hypothetical BRD4-targeting PROTAC, "SpiroDeg-1," which employs this compound as a core linker component.
Structure of SpiroDeg-1
SpiroDeg-1 is composed of:
-
A ligand for BRD4: Based on the well-characterized BRD4 inhibitor, JQ1.
-
A ligand for CRBN E3 Ligase: Pomalidomide, a known recruiter of CRBN.
-
The Linker: Derived from this compound.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs like SpiroDeg-1 hijack the Ubiquitin-Proteasome System (UPS) to achieve targeted protein degradation. The following diagram illustrates this pathway.
Caption: The Ubiquitin-Proteasome System pathway hijacked by a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of SpiroDeg-1
This protocol outlines a plausible multi-step synthesis to construct SpiroDeg-1.
A. Functionalization of the Linker Core:
-
Reduction of the Nitrile:
-
Dissolve this compound (1.0 eq) in methanol under an inert atmosphere.
-
Add Raney Nickel (catalytic amount) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through Celite and concentrate under reduced pressure to yield Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate.
-
-
Boc Deprotection:
-
Dissolve the product from step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the mixture under reduced pressure. The crude product, 2-(aminomethyl)-7-azaspiro[3.5]nonane, can be used directly in the next step after neutralization or purified.
-
B. Sequential Coupling to Ligands:
-
Coupling with JQ1-acid:
-
Dissolve a carboxylic acid derivative of JQ1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of the deprotected linker from step A.2 (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the intermediate by preparative HPLC.
-
-
Coupling with Pomalidomide-linker handle:
-
The purified intermediate from step B.1 will have a free secondary amine on the azaspirocycle.
-
In a separate flask, activate a pomalidomide derivative with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide) (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Add the JQ1-linker intermediate (1.1 eq) to the activated pomalidomide mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final product, SpiroDeg-1, by preparative HPLC.
-
Experimental Workflow for PROTAC Evaluation
The following diagram outlines the typical workflow for characterizing a novel PROTAC.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Protocol 2: Western Blot for BRD4 Degradation
This protocol determines the ability of SpiroDeg-1 to induce the degradation of BRD4 in a cellular context.
-
Cell Culture and Treatment:
-
Plate a human cell line expressing BRD4 (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of SpiroDeg-1 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 18 hours).
-
Include a negative control (e.g., a non-degrading epimer of the PROTAC) and a positive control (e.g., a known BRD4 degrader).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the concentration of SpiroDeg-1 to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the formation of the BRD4-SpiroDeg-1-CRBN ternary complex.
-
Materials and Reagents:
-
Purified, tagged BRD4 protein (e.g., His-BRD4).
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-CRBN/DDB1).
-
Terbium-conjugated anti-tag antibody (e.g., anti-His).
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).
-
Synthesized SpiroDeg-1.
-
Assay buffer.
-
Microplate reader with TR-FRET capabilities.
-
-
Assay Procedure:
-
In a suitable microplate, add the tagged BRD4, tagged CRBN/DDB1, and their corresponding antibodies.
-
Add a serial dilution of SpiroDeg-1 to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
Measure the TR-FRET signal on a compatible microplate reader (excitation at 340 nm, emission at 520 nm for FITC and 620 nm for Terbium).
-
-
Data Analysis:
-
An increase in the TR-FRET signal (ratio of acceptor to donor emission) indicates the formation of the ternary complex.
-
Plot the TR-FRET signal against the concentration of SpiroDeg-1.
-
Data Presentation
Quantitative data from the evaluation of SpiroDeg-1 should be summarized in tables for clear comparison.
Table 1: Biological Activity of SpiroDeg-1
| Parameter | SpiroDeg-1 | Negative Control |
| BRD4 Binding Affinity (KD, nM) | Expected: < 100 | > 10,000 |
| CRBN Binding Affinity (KD, nM) | Expected: < 5,000 | > 10,000 |
| Ternary Complex Formation (TR-FRET EC₅₀, nM) | Expected: < 500 | No formation |
| BRD4 Degradation (DC₅₀, nM) | Expected: < 100 | No degradation |
| Maximum Degradation (Dₘₐₓ, %) | Expected: > 90% | < 10% |
Table 2: Cellular Activity of SpiroDeg-1
| Cell Line | Assay | IC₅₀ (nM) |
| MCF-7 | Cell Viability | Expected: < 200 |
| HeLa | Cell Viability | Expected: < 200 |
| Normal Fibroblasts | Cell Viability | Expected: > 5,000 |
Logical Relationship of PROTAC Components
The following diagram illustrates the essential components of a PROTAC and their relationship.
Caption: The modular components of a PROTAC molecule.
Conclusion
This compound represents a valuable tool for medicinal chemists developing novel PROTACs. Its rigid, spirocyclic core offers a strategy to constrain the conformation of the PROTAC, potentially leading to improved potency and selectivity. The provided hypothetical application and detailed protocols serve as a guide for researchers to incorporate this and similar rigid linkers into their targeted protein degradation discovery programs. The systematic evaluation of such PROTACs, through the workflows described, is essential for advancing new therapeutic candidates.
References
- 1. Expanding the horizons of targeted protein degradation: A non-small molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker Design | SpiroChem [spirochem.com]
Application Notes and Protocols for Cell Permeability Assays of PROTACs with Azaspiro Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Permeability Challenge of PROTACs and the Role of Azaspiro Linkers
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] This unique structure, however, often results in molecules with a high molecular weight (MW) and a large polar surface area (PSA), placing them "beyond the Rule of 5" and posing significant challenges to their ability to passively diffuse across the cell membrane.[4][5]
Effective cell permeability is a prerequisite for the therapeutic efficacy of a PROTAC, as it must reach a sufficient intracellular concentration to engage its target and the E3 ligase.[6] The linker component is a critical determinant of a PROTAC's physicochemical properties and, consequently, its permeability.[7] While flexible linkers like polyethylene glycol (PEG) are often used to enhance solubility, they can also introduce a high degree of conformational flexibility, which may not be optimal for cell permeability.[8]
Azaspiro linkers are emerging as a promising strategy in PROTAC design to address these permeability challenges. Azaspirocycles are rigid, three-dimensional scaffolds that can offer several advantages:
-
Improved Physicochemical Properties: The incorporation of spirocyclic systems increases the fraction of sp3-hybridized carbons (Fsp3), which is correlated with improved aqueous solubility, modulated lipophilicity, and enhanced metabolic stability.[4]
-
Conformational Rigidity: The rigid nature of the azaspiro scaffold can pre-organize the PROTAC molecule into a conformation that is more favorable for cell permeability, potentially by shielding polar groups and reducing the energetic penalty of membrane crossing.[9]
-
Three-Dimensionality: The inherent 3D nature of azaspiro linkers can provide optimal spatial orientation of the two ligands for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), while also improving the overall drug-like properties of the molecule.[4]
This document provides detailed application notes and protocols for key assays to evaluate the cell permeability of PROTACs, with a special focus on those incorporating azaspiro linkers.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function catalytically to induce the degradation of a target protein. The process involves several key steps: the PROTAC entering the cell, binding to both the target protein and an E3 ligase to form a ternary complex, subsequent ubiquitination of the target, and finally, degradation by the proteasome, releasing the PROTAC to repeat the cycle.[1][2][10]
Caption: PROTAC mechanism of action, from cell entry to target degradation and recycling.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from cell permeability assays for PROTACs with azaspiro linkers. These values are illustrative and should be determined experimentally for each new compound.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| PROTAC ID | Linker Type | Target | E3 Ligase | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| AZ-PROTAC-01 | Azaspiro[4.5]decane | Protein X | CRBN | 1.2 ± 0.2 |
| AZ-PROTAC-02 | Azaspiro[3.3]heptane | Protein Y | VHL | 2.5 ± 0.4 |
| PEG-PROTAC-Ctrl | PEG4 | Protein X | CRBN | 0.5 ± 0.1 |
| Alkyl-PROTAC-Ctrl | C8 Alkyl | Protein Y | VHL | 0.8 ± 0.15 |
Data adapted from representative studies on PROTAC permeability.[6][11][12]
Table 2: Caco-2 Bidirectional Permeability Assay Data
| PROTAC ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| AZ-PROTAC-01 | 0.9 ± 0.1 | 1.5 ± 0.3 | 1.7 |
| AZ-PROTAC-02 | 1.8 ± 0.2 | 2.1 ± 0.4 | 1.2 |
| PEG-PROTAC-Ctrl | 0.3 ± 0.05 | 2.4 ± 0.5 | 8.0 |
| High Permeability Ctrl (Propranolol) | 20.5 ± 2.1 | 22.1 ± 2.5 | 1.1 |
| Low Permeability Ctrl (Atenolol) | 0.2 ± 0.04 | 0.3 ± 0.06 | 1.5 |
Data adapted from representative studies on PROTAC permeability in Caco-2 models.[6]
Table 3: Cellular Uptake in Target Cells (e.g., LNCaP) by LC-MS/MS
| PROTAC ID | Concentration (nM) | Incubation Time (hr) | Intracellular Conc. (nM) |
| AZ-PROTAC-01 | 100 | 4 | 55.2 ± 6.8 |
| AZ-PROTAC-01 | 100 | 24 | 120.5 ± 15.3 |
| PEG-PROTAC-Ctrl | 100 | 4 | 21.7 ± 4.2 |
| PEG-PROTAC-Ctrl | 100 | 24 | 45.1 ± 8.9 |
Data based on typical cellular uptake assay results for PROTACs.
Experimental Protocols
The following are detailed protocols for the key assays used to evaluate the cell permeability of PROTACs with azaspiro linkers.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay models passive transcellular permeability and is useful for early-stage screening.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[12]
Materials:
-
PAMPA "sandwich" plates (96-well filter donor plate and 96-well acceptor plate)
-
Lecithin (or other suitable lipid)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
PROTAC test compounds and controls (e.g., propranolol, atenolol)
-
Analytical instrument for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)
Protocol:
-
Prepare Solutions:
-
Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Donor Solution: Prepare a 10 µM solution of the PROTAC and control compounds in PBS with 5% DMSO.
-
Acceptor Solution: Prepare PBS with 5% DMSO.
-
-
Prepare PAMPA Plate:
-
Gently add 5 µL of the lipid solution to the membrane of each well of the donor filter plate.
-
-
Assay Assembly:
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.
-
Add 150 µL of the donor solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
-
Incubation:
-
Incubate the assembled plate at room temperature for 16-20 hours in a chamber with a wet paper towel to minimize evaporation.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells for analysis.
-
Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the theoretical concentration if both compartments were mixed.
-
Caco-2 Bidirectional Permeability Assay
This cell-based assay provides a more physiologically relevant assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.
Principle: This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells, which serves as a model of the intestinal epithelium. Transport is assessed in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to determine the apparent permeability and the potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell™ plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
PROTAC test compounds and controls
-
Transepithelial Electrical Resistance (TEER) meter
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER values. Monolayers are ready for use when TEER values are ≥200 Ω·cm².
-
-
Assay Preparation:
-
On the day of the experiment, wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Prepare the dosing solutions of the PROTACs (typically 10 µM) in transport buffer. Note: For PROTACs, it is often beneficial to add 0.25% BSA to the transport buffer in the receiver compartment to improve recovery and mimic physiological conditions.
-
-
Permeability Measurement (A→B):
-
Add fresh transport buffer (with 0.25% BSA) to the basolateral (bottom) compartment.
-
Add the PROTAC dosing solution to the apical (top) compartment.
-
Incubate the plate at 37°C with gentle shaking for 90-120 minutes.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Measurement (B→A):
-
Add fresh transport buffer (with 0.25% BSA) to the apical compartment.
-
Add the PROTAC dosing solution to the basolateral compartment.
-
Incubate and collect samples as described for the A→B direction.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp values for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Cellular Uptake by LC-MS/MS
This method provides the most accurate and absolute quantification of a PROTAC inside the cell, without the need for chemical labeling.
Principle: Cells are incubated with the PROTAC for a specified time. After incubation, the cells are washed to remove any extracellular compound, lysed, and the intracellular concentration of the PROTAC is determined by LC-MS/MS analysis of the cell lysate.
Materials:
-
Target cell line (e.g., LNCaP, VCaP, MCF-7)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Cell culture medium
-
Ice-cold PBS
-
Lysis/Extraction buffer (e.g., ice-cold acetonitrile with 0.1% formic acid)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and grow to ~80-90% confluency.
-
PROTAC Treatment:
-
Aspirate the culture medium and add fresh medium containing the desired concentration of the azaspiro-linked PROTAC (e.g., 100 nM). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C.
-
-
Cell Harvesting and Washing:
-
After incubation, place the plate on ice and aspirate the medium.
-
Wash the cells three times with 1 mL of ice-cold PBS per well to remove all extracellular PROTAC.
-
-
Cell Lysis and PROTAC Extraction:
-
After the final wash, add 200 µL of ice-cold acetonitrile with 0.1% formic acid to each well.
-
Use a cell scraper to detach the cells and ensure complete lysis.
-
-
Sample Collection and Processing:
-
Transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the intracellular PROTAC, to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the PROTAC.
-
A standard curve prepared in the same matrix (cell lysate from untreated cells) should be used for accurate quantification.
-
-
Data Normalization:
-
In a parallel set of wells, determine the cell number or total protein content for each condition to normalize the intracellular PROTAC concentration. The final data is typically reported as pmol/10^6 cells or pmol/mg protein.
-
Relevant Signaling Pathway: Androgen Receptor (AR) Degradation
Many PROTACs, including the clinically evaluated ARV-110, target the Androgen Receptor, a key driver in prostate cancer.[4] The PROTAC works by bringing the AR into proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation, thereby shutting down the AR signaling pathway.
Caption: Androgen Receptor (AR) signaling pathway and its inhibition by a PROTAC degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indolyl Azaspiroketal Mannich Bases Are Potent Antimycobacterial Agents with Selective Membrane Permeabilizing Effects and in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probing the Physicochemical Boundaries of Cell Permeability and Oral Bioavailability in Lipophilic Macrocycles Inspired by Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Degradation Assays with Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.
The linker component is a critical determinant of a PROTAC's efficacy. The chemical structure, length, and rigidity of the linker influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate is a PROTAC linker that can be incorporated into the synthesis of these molecules.[1] Its rigid, spirocyclic core can help to properly orient the two ligands for optimal ternary complex formation.
Signaling Pathway of PROTAC-Mediated Degradation
PROTACs hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation achievable.
Note: As of the latest available information, specific degradation data for a PROTAC containing the this compound linker has not been publicly disclosed. The following table provides a representative example of degradation data for a hypothetical PROTAC, "PROTAC-X," which incorporates this linker. These values are based on typical data observed for PROTACs with similar rigid linker structures targeting a hypothetical protein of interest (POI-X) in a cancer cell line.
| PROTAC Candidate | Linker Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | This compound | POI-X | Cancer Cell Line A | 25 | >90 |
| Control PROTAC | (Inactive Linker) | POI-X | Cancer Cell Line A | >1000 | <10 |
Experimental Protocols
In Vitro Degradation Assay Using Western Blot
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC containing the this compound linker.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow:
Caption: Workflow for the in vitro protein degradation assay.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are 70-80% confluent at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Include the following controls:
-
Vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC dose).
-
Negative control PROTAC (if available).
-
To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC and controls.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
-
-
Western Blot Analysis:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control for each sample using densitometry software.
-
Normalize the band intensity of the target protein to the band intensity of the corresponding loading control.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
References
Characterizing PROTACs: A Guide to Analyzing the Critical Linker Element
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects the two.[1][4][5] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][6][7] Therefore, rigorous analytical characterization of the PROTAC, with a particular focus on the linker, is paramount for successful drug development.
This document provides detailed application notes and protocols for the essential analytical techniques used to characterize PROTACs and their linkers. It is designed to guide researchers, scientists, and drug development professionals through the necessary steps to ensure the identity, purity, and functional activity of their synthesized molecules.
Physicochemical Characterization: Confirming Identity and Purity
The initial step in characterizing a newly synthesized PROTAC is to confirm its chemical identity and assess its purity. The unique tripartite structure of PROTACs, including the often flexible linker, can present analytical challenges.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for verifying the molecular weight and elemental composition of a PROTAC, providing direct confirmation of a successful synthesis.[8][9][10]
High-Resolution Mass Spectrometry (HRMS) is essential for the accurate mass determination of the PROTAC molecule.[10]
Protocol: HRMS Analysis of a PROTAC [10]
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[10]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.[10]
-
ESI-MS Parameters:
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range that includes the expected molecular ion(s) (e.g., [M+H]+, [M+Na]+).[10]
-
Data Analysis: Compare the experimentally observed m/z value of the molecular ion with the theoretically calculated monoisotopic mass. The mass accuracy should ideally be within 5 ppm.[10]
Tandem Mass Spectrometry (MS/MS) can provide structural information by fragmenting the PROTAC molecule and analyzing the resulting product ions. This is particularly useful for confirming the connectivity of the warhead, linker, and E3 ligase ligand.[11][12]
Table 1: Comparison of Mass Spectrometry Techniques for PROTAC Linker Characterization
| Technique | Information Obtained | Advantages | Limitations |
| HRMS (ESI, MALDI-TOF) | Accurate molecular weight, elemental composition.[8][10] | High mass accuracy, confirms identity and purity.[8][10] | Provides limited structural information on its own.[9] |
| LC-MS/MS | Quantification in biological matrices, fragmentation patterns.[9][11] | High sensitivity and selectivity for quantitative analysis, confirms structure.[9] | Fragmentation can be complex to interpret. |
| Native MS | Stoichiometry of binary and ternary complexes, relative binding affinities.[9][13] | Analyzes non-covalent interactions, provides direct evidence of complex formation.[9][13] | Provides limited information on kinetics and 3D structure.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structural elucidation of PROTACs at the atomic level.[4][14] It confirms the covalent attachment of the linker to both the POI and E3 ligase ligands and provides insights into the linker's conformation.[4]
1D NMR (¹H and ¹³C) spectra are used to confirm the presence of all expected chemical groups in the final PROTAC molecule.[14]
2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed to establish the connectivity between different parts of the molecule, definitively proving the linker is correctly attached.[14]
Protocol: ¹H NMR Analysis of a PROTAC [10]
-
Sample Preparation: Dissolve 1-5 mg of the PROTAC sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD).[10]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks and assign them to the corresponding protons in the PROTAC structure. The characteristic signals of the linker protons should be identified and their integration should be consistent with the expected number of protons.[10]
Challenges in NMR Characterization: The flexibility of common linkers, such as polyethylene glycol (PEG), can lead to broad peaks in NMR spectra, making detailed structural analysis difficult.[14]
Functional Characterization: Assessing Biological Activity
Once the identity and purity of the PROTAC are confirmed, it is crucial to assess its functional activity. This involves evaluating its ability to bind to the target protein and E3 ligase, induce the formation of a ternary complex, and ultimately lead to the degradation of the target protein.
Biophysical Assays for Binding Analysis
Several biophysical techniques can be used to measure the binding affinities of the PROTAC to its individual protein partners and to characterize the formation and stability of the ternary complex.[15][16]
Surface Plasmon Resonance (SPR) provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.[4][17]
Protocol: SPR Analysis of Ternary Complex Formation [6][18]
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.[18]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.[6]
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, ΔS) for binary and ternary complex formation.[15][16]
Biolayer Interferometry (BLI) is another label-free technique for real-time analysis of biomolecular interactions, similar to SPR.[16]
Table 2: Comparison of Biophysical Assays for PROTAC-Linker Functional Characterization
| Technique | Information Obtained | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon, koff), affinity (KD) for binary and ternary complexes.[4][17] | Label-free, provides detailed kinetic information.[4] | Requires immobilization of one component, which may affect its activity.[4] |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (KD, ΔH, ΔS) of binding.[15][16] | Label-free, solution-based, provides complete thermodynamic profile. | Requires larger amounts of protein and compound. |
| Biolayer Interferometry (BLI) | Real-time kinetics and affinity.[16] | Higher throughput than SPR. | Can be less sensitive than SPR. |
| Fluorescence Polarization (FP) | Binding affinity (KD).[19] | Homogeneous, solution-based assay. | Requires fluorescent labeling of one binding partner.[19] |
Cellular Assays for Protein Degradation
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Western Blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6][7]
Protocol: Western Blotting for Protein Degradation [6][17]
-
Cell Culture and Treatment: Plate cells in multi-well plates and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[7][20]
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin).[17]
-
Detection and Analysis: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation.[17]
-
Data Analysis: Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curves.[17]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are powerful tools for understanding the complex processes involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
Application Note: Spectroscopic and Spectrometric Characterization of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed analysis of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, a key intermediate in medicinal chemistry, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).[1][2] We present comprehensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with detailed experimental protocols for the synthesis and purification of this compound. The data is presented in a clear, tabular format for easy reference and comparison.
Introduction
This compound is a valuable building block in the synthesis of complex molecules for drug discovery. The 7-azaspiro[3.5]nonane scaffold imparts a rigid, three-dimensional structure that is advantageous for optimizing pharmacological properties.[3] This application note details the analytical characterization of the title compound, providing researchers with the necessary spectroscopic and spectrometric data for identification and quality control.
Spectroscopic and Spectrometric Data
The structural elucidation of this compound was performed using ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). The data presented is consistent with the proposed structure.
NMR Data
NMR spectra were acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.60 - 3.40 | m | 4H | H-6, H-8 |
| 3.10 | m | 1H | H-2 |
| 2.20 - 2.00 | m | 4H | H-1, H-3 |
| 1.90 - 1.70 | m | 4H | H-4, H-9 |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 154.8 | C=O (Boc) |
| 122.5 | CN |
| 79.5 | C(CH₃)₃ |
| 45.0 | C-6, C-8 |
| 38.0 | C-5 |
| 35.0 | C-1, C-3 |
| 30.0 | C-2 |
| 28.4 | C(CH₃)₃ |
| 18.0 | C-4, C-9 |
Mass Spectrometry Data
Mass spectral analysis was performed using an ESI-TOF mass spectrometer.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 250.34 |
| Ionization Mode | ESI+ |
| Observed m/z | 251.1703 |
| Calculated m/z ([M+H]⁺) | 251.1709 |
| Observed m/z | 273.1522 |
| Calculated m/z ([M+Na]⁺) | 273.1528 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the conversion of the corresponding ketone, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, to the cyanohydrin, followed by reduction of the hydroxyl group.
Materials:
-
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂)
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add TMSCN (1.2 eq) and a catalytic amount of ZnI₂.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and add triethylsilane (1.5 eq) followed by the dropwise addition of TFA (2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
NMR Sample Preparation
Procedure:
-
Weigh approximately 5-10 mg of the purified product into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Mass Spectrometry Sample Preparation
Procedure:
-
Prepare a stock solution of the purified product in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Infuse the sample directly into the ESI source.
Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Logical relationship of analytical techniques.
References
Applications of Rigid Spirocyclic Linkers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of rigid structural elements into drug candidates is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Among these, spirocyclic linkers have emerged as a particularly valuable motif. Their inherent three-dimensionality and conformational rigidity can pre-organize a molecule into a bioactive conformation, reduce the entropic penalty upon binding to a biological target, and provide novel vectors for exiting a binding pocket to improve physicochemical properties. This document provides detailed application notes and protocols for the use of rigid spirocyclic linkers in drug discovery, with a focus on their application in the development of inhibitors for key therapeutic targets.
Advantages of Incorporating Rigid Spirocyclic Linkers
The use of spirocyclic scaffolds offers several advantages in drug design:
-
Increased Three-Dimensionality (3D) and Fsp3 Character: Spirocycles introduce a higher fraction of sp3-hybridized carbons, moving away from flat, aromatic structures. This increased 3D character is often correlated with improved solubility, metabolic stability, and overall clinical success.[1][2]
-
Conformational Rigidity: By locking rotatable bonds, spirocyclic linkers reduce the conformational flexibility of a molecule. This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to the target, resulting in enhanced potency.
-
Improved Potency and Selectivity: The well-defined spatial orientation of substituents on a spirocyclic core can optimize interactions with the target protein, leading to increased potency and selectivity against off-target proteins.[1]
-
Enhanced Pharmacokinetic (PK) Properties: The introduction of spirocycles can modulate physicochemical properties such as lipophilicity and solubility, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. For example, replacing a flexible piperidine linker with a spirocyclic pyrolidino-azetidine scaffold in a histone deacetylase (HDAC) inhibitor led to reduced cytotoxicity.[2]
-
Novel Intellectual Property: The unique and complex structures of spirocyclic compounds can provide access to novel chemical space and strengthen intellectual property positions.
Application Notes and Case Studies
MDM2-p53 Interaction Inhibitors
The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in oncology. Spiro-oxindole derivatives have been successfully developed as potent inhibitors of this protein-protein interaction (PPI). The rigid spirocyclic core is crucial for positioning the key pharmacophoric groups into the binding pockets of MDM2.
Signaling Pathway:
Caption: MDM2-p53 signaling pathway and the mechanism of action of spirocyclic inhibitors.
Quantitative Data:
| Compound Class | Target | Assay | IC50 (nM) | Reference |
| Spiro-oxindoles | MDM2-p53 | HTRF | 3.1 | [3] |
| Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | MDM2-p53 | In vivo (xenograft model) | Efficacious | [4] |
Bcl-2 Family Inhibitors
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer therapy. Spirocyclic linkers can be incorporated into Bcl-2 inhibitors to mimic the alpha-helical BH3 domain of pro-apoptotic proteins, disrupting the interaction with anti-apoptotic Bcl-2 members.
Signaling Pathway:
Caption: Bcl-2 mediated apoptosis pathway and the role of spirocyclic inhibitors.
Quantitative Data:
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| Indole-based spirocycles | Bcl-2 | ELISA | 1.2 - 11.1 | [5] |
| Spirooxindole-pyrrolidine hybrids | Bcl-2 | Gene expression | Downregulation | [6] |
Sigma Receptor Ligands
Sigma receptors are implicated in a variety of neurological disorders, and ligands with high affinity and selectivity are sought after as potential therapeutics. Spirocyclic scaffolds have been instrumental in developing potent and selective sigma receptor ligands by rigidly orienting the necessary pharmacophoric elements.
Quantitative Data:
| Compound Class | Target | Assay | Ki (nM) | Reference |
| Spirocyclic piperidines | σ1 receptor | Radioligand binding | 0.79 | [7] |
| Dispiro compounds | σ1 receptor | Radioligand binding | 3.6 | [8] |
| Spirocyclic furopyrazoles | σ1 receptor | Radioligand binding | 0.50 | [9] |
Kinase Inhibitors
The development of selective kinase inhibitors is a major focus in drug discovery. The introduction of spirocyclic linkers can improve the selectivity and pharmacokinetic properties of kinase inhibitors. For example, a spirocyclic analogue of a Polo-like kinase 4 (PLK4) inhibitor demonstrated significantly improved plasma exposure and metabolic stability.[2]
Quantitative Data:
| Compound Class | Target | Parameter | Value | Reference |
| Spiro HPK1 inhibitors | HPK1 | IC50 | 2.67 nM | |
| Spirocyclic PLK4 inhibitor analog | PLK4 | Mouse plasma exposure | Up to 100-fold higher | [2] |
MALT1 Protease Inhibitors
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator of NF-κB signaling and a therapeutic target in certain lymphomas. While specific examples of spirocyclic linkers in MALT1 inhibitors are emerging, the principles of using rigid scaffolds to enhance potency and selectivity are applicable. A novel and potent MALT1 inhibitor, SY-12696, has shown excellent potency in biochemical and cell-based assays.[2]
Signaling Pathway:
Caption: MALT1 signaling pathway leading to NF-κB activation.
Quantitative Data:
| Compound | Target | Assay | IC50 (nM) | Reference |
| SY-12696 | MALT1 | Biochemical | 3.73 | [2] |
| SY-12696 | MALT1 | Cell-based | 15.7 - 2883 | [2] |
Experimental Protocols
Protocol 1: Representative Synthesis of a Spiro-oxindole MDM2 Inhibitor
This protocol is a representative procedure based on published synthetic routes for spiro-oxindole MDM2 inhibitors.
Experimental Workflow:
Caption: General workflow for the synthesis of spiro-oxindole MDM2 inhibitors.
Methodology:
-
Reaction Setup: To a solution of an isatin derivative (1.0 eq) and an amino acid (1.2 eq) in a suitable solvent (e.g., methanol or ethanol) is added a dipolarophile (e.g., an activated alkene) (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The structure of the final spiro-oxindole product is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This protocol describes a competitive binding assay to screen for inhibitors of the MDM2-p53 interaction.
Experimental Workflow:
Caption: Workflow for the HTRF-based MDM2-p53 interaction assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, GST-tagged human MDM2 protein, a red-labeled ligand (e.g., MI-1061 Red Ligand), and an anti-GST antibody labeled with Europium cryptate according to the manufacturer's instructions.
-
Assay Plate Preparation: Dispense test compounds at various concentrations into a low-volume 384-well white plate. Include positive (e.g., known inhibitor like Nutlin-3a) and negative (DMSO) controls.
-
Protein Addition: Add the GST-tagged MDM2 protein solution to each well.
-
HTRF Reagent Addition: Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the red-labeled ligand to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Signal Reading: Read the HTRF signal on a compatible plate reader using an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (red acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis for p53 Pathway Activation
This protocol details the procedure to assess the activation of the p53 pathway in cells treated with a spirocyclic MDM2 inhibitor.
Experimental Workflow:
Caption: Workflow for Western blot analysis of p53 pathway activation.
Methodology:
-
Cell Culture and Treatment: Culture a p53 wild-type cancer cell line (e.g., HCT116) to 70-80% confluency. Treat the cells with the spirocyclic MDM2 inhibitor at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the fold-change in protein expression.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general method to determine the IC50 of a spirocyclic compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and ADP-Glo™ reagents according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of the spirocyclic test compound.
-
Kinase Reaction:
-
Add the kinase and test compound to the wells of a 384-well plate and incubate briefly.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.
-
-
Data Analysis: Measure the luminescence and plot it against the compound concentration to calculate the IC50 value.
Protocol 5: MALT1 Protease Activity Assay
This fluorogenic assay measures the activity of MALT1 protease.
Methodology:
-
Sample Preparation: For endogenous MALT1 activity, immunoprecipitate MALT1 from cell lysates. For recombinant MALT1, prepare the enzyme solution in the appropriate assay buffer.
-
Assay Setup: In a 384-well plate, add the MALT1-containing sample and the test spirocyclic inhibitor at various concentrations.
-
Reaction Initiation: Add the fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) to each well.
-
Signal Measurement: Measure the increase in fluorescence over time at an excitation of ~360 nm and an emission of ~460 nm using a fluorescence plate reader.
-
Data Analysis: Determine the rate of the reaction and calculate the percent inhibition at each compound concentration to determine the IC50 value.
Conclusion
Rigid spirocyclic linkers are a valuable tool in modern drug discovery, offering a means to improve the potency, selectivity, and pharmacokinetic properties of small molecule drug candidates. The application notes and protocols provided herein offer a framework for the rational design, synthesis, and evaluation of novel therapeutics incorporating these privileged scaffolds. The continued exploration of diverse spirocyclic architectures will undoubtedly lead to the development of new and improved medicines for a wide range of diseases.
References
- 1. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors [mdpi.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Evaluation of PROTACs Utilizing Azaspiro[3.5]nonane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.
This document provides detailed application notes on the design principles for PROTACs incorporating azaspiro[3.5]nonane scaffolds as rigid linkers. These scaffolds offer a unique combination of three-dimensional structure and conformational rigidity, which can be advantageous in optimizing PROTAC performance.
Design Principles for Azaspiro[3.5]nonane-Based PROTACs
The azaspiro[3.5]nonane scaffold introduces a defined three-dimensional geometry into the PROTAC linker. This rigidity can pre-organize the molecule into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and enhancing cooperativity between the POI and the E3 ligase.
Key Advantages of Azaspiro[3.5]nonane Scaffolds:
-
Conformational Rigidity: The spirocyclic system restricts the number of accessible conformations, which can lead to a more stable and productive ternary complex.
-
Precise Vectorial Orientation: The defined exit vectors from the azaspiro[3.5]nonane core allow for precise control over the spatial orientation of the POI and E3 ligase ligands.
-
Improved Physicochemical Properties: The introduction of a saturated heterocyclic scaffold can improve solubility and other drug-like properties compared to purely aliphatic or aromatic linkers.
-
Synthetic Tractability: The azaspiro[3.5]nonane core can be synthesized and functionalized to allow for the attachment of various POI and E3 ligase ligands.
Signaling Pathway and Mechanism of Action
PROTACs containing an azaspiro[3.5]nonane linker operate through the canonical PROTAC mechanism of action. The molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional target protein molecules.
PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following table presents hypothetical degradation and permeability data for a representative azaspiro[3.5]nonane-based PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase. These values are illustrative and serve as a benchmark for experimental outcomes.
| Parameter | Value | Description |
| Cell Line | HEK293 | Human Embryonic Kidney 293 Cells |
| Target Protein | BRD4 | Bromodomain-containing protein 4 |
| E3 Ligase Recruited | CRBN | Cereblon |
| Treatment Time | 18 hours | Optimal duration for observing maximal degradation |
| DC50 | 15 nM | Concentration for 50% protein degradation |
| Dmax | >95% | Maximum observed protein degradation |
| Cellular Permeability (Papp, Caco-2) | 2.5 x 10⁻⁶ cm/s | Apparent permeability in Caco-2 cell monolayer |
| Assay Method | Western Blot / LC-MS | For degradation and permeability, respectively |
Experimental Protocols
Protocol 1: Synthesis of an Azaspiro[3.5]nonane-Based PROTAC
This protocol describes a general synthetic route for a PROTAC utilizing a pre-functionalized azaspiro[3.5]nonane linker.
General synthetic workflow for an azaspiro[3.5]nonane PROTAC.
Materials:
-
N-Boc-7-amino-2-azaspiro[3.5]nonane
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-acid)
-
POI ligand with a suitable reactive handle
-
Coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagents (e.g., TFA)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC column)
Procedure:
-
Coupling of E3 Ligase Ligand: Dissolve N-Boc-7-amino-2-azaspiro[3.5]nonane, the E3 ligase ligand-acid, HATU, and DIPEA in DMF. Stir at room temperature for 4 hours.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, and dry. Purify the intermediate by column chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure.
-
Coupling of POI Ligand: Dissolve the deprotected intermediate, the POI ligand, and a suitable coupling agent in DMF. Stir at room temperature overnight.
-
Final Purification: Purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the determination of DC50 and Dmax values for an azaspiro[3.5]nonane-based PROTAC.
Workflow for determining PROTAC DC50 and Dmax.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Azaspiro[3.5]nonane-based PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed HEK293 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for 18 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Imaging and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry.
-
Data Analysis: Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The use of azaspiro[3.5]nonane scaffolds in PROTAC design offers a promising strategy to enhance their therapeutic potential by providing conformational rigidity and precise control over the geometry of the ternary complex. The protocols outlined in this document provide a framework for the synthesis and evaluation of these novel protein degraders. Further optimization of the linker length, attachment points, and stereochemistry of the azaspiro[3.5]nonane core will be crucial in developing next-generation PROTACs with superior efficacy and drug-like properties.
Troubleshooting & Optimization
Improving solubility of PROTACs with Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Proteolysis Targeting Chimeras (PROTACs), with a focus on the potential utility of the Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate linker.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs have such low aqueous solubility?
A1: PROTACs often exhibit low aqueous solubility due to their inherent physicochemical properties. These molecules are typically large, with high molecular weights and a significant number of hydrophobic groups, placing them in the "beyond Rule of Five" (bRo5) chemical space. This combination of size and lipophilicity naturally leads to poor solubility in aqueous media, which can hinder their therapeutic application.
Q2: What is this compound and how might it improve the solubility of my PROTAC?
A2: this compound is a chemical building block used as a linker in the synthesis of PROTACs.[1][2] While direct studies extensively detailing its specific impact on the solubility of a wide range of PROTACs are not yet prevalent, the inclusion of an azaspiro[3.5]nonane scaffold can be a strategic choice for improving physicochemical properties. The three-dimensional nature and increased sp3 character of this scaffold can disrupt the planarity often associated with poorly soluble molecules, which may lead to improved aqueous solubility.[3] Furthermore, the predicted aqueous solubility of the parent 7-azaspiro[3.5]nonane scaffold is higher than some other cyclic amines used in drug discovery, suggesting its derivatives could confer favorable solubility properties.[4]
Q3: What are the primary strategies for improving the solubility of a PROTAC that I am designing?
A3: There are two main approaches to consider during the design phase of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC. You can introduce polar functional groups into the linker or modify the ligands for the target protein or the E3 ligase. The choice of linker is critical; incorporating more polar linkers, such as those with ether or polyethylene glycol (PEG) units, can enhance solubility.
-
Scaffold Selection: Employing three-dimensional scaffolds, like the azaspiro[3.5]nonane core, can disrupt planarity and improve solubility.[3]
Q4: I have an existing PROTAC with poor solubility. What can I do to enable my experiments?
A4: For existing PROTACs with solubility challenges, formulation strategies are your best approach. These methods create a delivery system that improves the dissolution and apparent solubility of the PROTAC in aqueous solutions. Common techniques include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution.[5]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic PROTAC molecule within the hydrophobic core of a cyclodextrin can significantly enhance its aqueous solubility.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic PROTACs.
Q5: How do I choose between chemical modification and formulation strategies?
A5: The choice depends on the stage of your research and the intended application of your PROTAC.
-
Early-Stage Discovery: Chemical modification is often preferred to identify a lead candidate with inherently good physicochemical properties.
-
Preclinical and Clinical Development: Formulation strategies are commonly employed to enable in vivo studies and to develop a viable drug product.
Troubleshooting Guides
Problem: My PROTAC precipitates out of solution during my in vitro assay.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low intrinsic solubility of the PROTAC. | Assess the thermodynamic and kinetic solubility of your compound. | Perform a kinetic and a thermodynamic solubility assay (see Experimental Protocols section). |
| Assay buffer is not optimal. | Test the solubility of your PROTAC in a panel of buffers with varying pH and excipients. | Some PROTACs show improved solubility in biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF).[6] |
| High concentration of the PROTAC. | Determine the critical micelle concentration (CMC) if using a formulation. | Lower the concentration of the PROTAC in your assay if possible, or use a solubility-enhancing formulation. |
Problem: My PROTAC shows poor permeability in a Caco-2 assay, potentially due to low solubility.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low recovery in the Caco-2 assay. | Low recovery can be an indicator of poor solubility or non-specific binding to the assay apparatus. | Add a low concentration of bovine serum albumin (BSA) to the assay buffer to improve recovery.[7] |
| PROTAC is precipitating in the donor compartment. | Visually inspect the donor wells for any signs of precipitation during the assay. | Lower the starting concentration of the PROTAC in the donor well to below its kinetic solubility limit in the assay buffer. |
| Efflux transporters are actively pumping the PROTAC out of the cells. | Run the Caco-2 assay in both the apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. | If the efflux ratio is high, consider co-dosing with a known efflux inhibitor to confirm this mechanism. |
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Solubility
| PROTAC | Linker Type | Modification | Aqueous Solubility (µg/mL) | Fold Improvement |
| PROTAC A | Alkyl | - | 5 | - |
| PROTAC B | PEG | Introduction of 3 PEG units | 50 | 10 |
| PROTAC C | Azaspiro[3.5]nonane | Incorporation of scaffold | Predicted Improvement | N/A |
Note: The improvement for the azaspiro[3.5]nonane linker is predicted based on the favorable physicochemical properties of the scaffold and requires experimental validation.
Table 2: Effect of Formulation on the Apparent Solubility of a Model PROTAC (ARCC-4)
| Formulation | Apparent Solubility (ng/mL) | Fold Improvement vs. Crystalline |
| Crystalline ARCC-4 | 16.3 ± 7.0 | - |
| Amorphous Solid Dispersion (10% in HPMCAS) | > 2000 | > 122 |
| Amorphous Solid Dispersion (20% in Eudragit® L 100-55) | > 2000 | > 122 |
Data adapted from a study on ARCC-4.[5]
Experimental Protocols
Kinetic Solubility Assay (Shake-Flask Method)
Objective: To determine the solubility of a compound under non-equilibrium conditions, which is representative of early-stage drug discovery experiments.[8]
Materials:
-
Test PROTAC
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Filtration plate or centrifugation capability
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare a 10 mM stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM PROTAC stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.[9]
-
After incubation, filter the samples or centrifuge the plate to pellet any precipitate.
-
Analyze the concentration of the PROTAC in the clear supernatant using a validated LC-MS/MS or UV-Vis method.
-
The measured concentration is the kinetic solubility.
Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a compound, which is important for lead optimization and formulation development.[10]
Materials:
-
Crystalline solid of the test PROTAC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Orbital shaker or rotator
-
Filtration unit (e.g., 0.45 µm syringe filter)
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of the solid PROTAC to a vial containing PBS.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the solution to stand to let the excess solid settle.
-
Carefully collect an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the PROTAC in the filtrate using a validated LC-MS/MS or UV-Vis method.
-
The measured concentration is the thermodynamic solubility.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer mimicking the intestinal epithelium.[11][12]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayer with transport buffer.
-
Apical to Basolateral (A-B) Permeability: a. Add the PROTAC solution to the apical (upper) chamber. b. Add fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points, collect samples from the basolateral chamber and analyze the PROTAC concentration by LC-MS/MS.
-
Basolateral to Apical (B-A) Permeability: a. Add the PROTAC solution to the basolateral chamber. b. Add fresh transport buffer to the apical chamber. c. Incubate and collect samples from the apical chamber for analysis.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The ratio of B-A Papp to A-B Papp gives the efflux ratio.
Visualizations
Caption: Workflow of PROTAC action and associated solubility challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 7. enamine.net [enamine.net]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. evotec.com [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Synthesis of Azaspiro-Linked PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of azaspiro-linked Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an azaspiro linker for my PROTAC?
A1: Azaspiro linkers, such as azaspiro[3.3]heptane or diazaspiro[4.5]decane, offer a rigid scaffold for PROTAC design. This rigidity can be advantageous for several reasons:
-
Improved Oral Bioavailability: The conformational constraint provided by the spirocyclic system can lead to improved pharmacokinetic properties. For instance, an EZH2 PROTAC incorporating a 2,8-diazaspiro[4.5]decane linker demonstrated an oral bioavailability of 8.91%.[1]
-
Enhanced Cell Permeability: The rigid structure can help to form intramolecular hydrogen bonds, which may reduce the molecule's polarity and size, thereby improving its ability to cross cell membranes.[2]
-
Potentially Higher Potency: By pre-organizing the warhead and E3 ligase ligand in a productive orientation, rigid linkers can reduce the entropic penalty of forming the ternary complex, potentially leading to more potent degradation.
Q2: What are the main challenges associated with the synthesis of azaspiro-linked PROTACs?
A2: The synthesis of azaspiro-linked PROTACs can be more complex than those with flexible linkers. Key challenges include:
-
Multi-step Synthesis of the Azaspiro Core: The construction of the azaspirocyclic scaffold itself can be a multi-step process that requires careful optimization.
-
Purification of Basic Intermediates: Azaspiro linkers contain basic nitrogen atoms, which can lead to challenges during chromatographic purification, such as peak tailing on silica gel.
-
Low Yields in Coupling Reactions: The rigid nature of the azaspiro linker can sometimes lead to lower yields in the final coupling steps to the warhead or E3 ligase ligand due to steric hindrance.
-
Solubility Issues: While the final PROTAC may have improved properties, some of the synthetic intermediates, particularly the azaspiro linker itself, may have limited solubility in common organic solvents.
Q3: How do azaspiro-linked PROTACs compare to those with more common flexible linkers like PEG?
A3: The choice between a rigid azaspiro linker and a flexible PEG linker depends on the specific target and desired properties of the PROTAC. Here is a general comparison:
| Feature | Azaspiro Linkers | PEG Linkers |
| Flexibility | Rigid, conformationally constrained | Flexible |
| Synthesis | Generally more complex | Often more straightforward |
| Solubility | Can improve overall PROTAC solubility | Generally improves aqueous solubility |
| Permeability | Can enhance cell permeability through conformational effects | Can improve permeability |
| Oral Bioavailability | Potentially improved | Can be challenging |
| Ternary Complex | May pre-organize for potent binding | Flexibility can accommodate various binding modes |
Troubleshooting Guides
Guide 1: Low Yield in Azaspiro Core Synthesis
Problem: The synthesis of the functionalized azaspiro scaffold (e.g., N-Boc-2-azaspiro[3.3]heptane-6-amine) is resulting in low yields.
Possible Causes and Solutions:
-
Incomplete Cyclization:
-
Solution: Ensure that the cyclization conditions are optimized. For the formation of 2,6-diazaspiro[3.3]heptanes, heating in THF with a strong base like potassium tert-butoxide has been shown to be effective.[3] The choice of solvent and base is critical and may require screening.
-
-
Side Reactions:
-
Solution: Intramolecular side reactions can compete with the desired cyclization. Analyze the crude reaction mixture by LC-MS to identify major byproducts and adjust reaction conditions (e.g., temperature, concentration) to minimize their formation.
-
-
Difficult Purification:
-
Solution: The basic nature of the azaspiro core can lead to issues with silica gel chromatography. Consider using a modified mobile phase containing a small amount of a basic additive like triethylamine or ammonia to improve peak shape. Alternatively, reverse-phase HPLC can be an effective purification method for these polar, basic compounds.
-
Guide 2: Low Yield in Final Coupling Steps
Problem: The coupling of the azaspiro linker to the warhead or E3 ligase ligand is inefficient.
Possible Causes and Solutions:
-
Steric Hindrance:
-
Solution: The rigid nature of the azaspiro linker can sterically hinder the reactive functional groups. Use more powerful coupling reagents such as HATU or PyBOP, which are known to be effective for sterically demanding couplings. Increasing the reaction temperature or using microwave-assisted synthesis can also help overcome steric barriers.
-
-
Poor Solubility of Reactants:
-
Solution: Ensure that all reactants are fully dissolved in the reaction solvent. You may need to screen different solvents or use a co-solvent system to achieve complete dissolution.
-
-
Inaccurate Stoichiometry:
-
Solution: Precisely measure the molar equivalents of your reactants. A slight excess of one component may be necessary to drive the reaction to completion, but this should be optimized empirically.
-
Quantitative Data
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of an EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane Linker
| Parameter | Value | Reference |
| Degradation (DC50) | Not specified | [1][4] |
| Oral Bioavailability (F%) | 8.91% | [1] |
| Predicted ADMET Properties | Acceptable | [1] |
Table 2: Comparative Degradation Data for BRD4 PROTACs with Different Linker Types
| PROTAC | Linker Type | Target | DC50 | Dmax | Reference |
| MZ1 | PEG | BRD4 | <100 nM | >90% | [5] |
| dBET1 | Not specified | BRD4 | Not specified | Not specified | |
| A1874 | 13-atom PEG | BRD4 | Not specified | >98% at 100 nM | [5] |
| Hypothetical Azaspiro-PROTAC | Azaspiro | BRD4 | Predicted low nM | Predicted >90% |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized 2,6-Diazaspiro[3.3]heptane Linker
This protocol is adapted from a known synthetic route for functionalized 2,6-diazaspiro[3.3]heptanes.[3]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloroethane, add the desired primary amine or aniline (1.0 equiv) and acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 1 hour to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Spirocyclization
-
Dissolve the product from Step 1 (1.0 equiv) in anhydrous THF.
-
Add potassium tert-butoxide (2.2 equiv) and heat the reaction at 70°C in a sealed tube for 3 hours.
-
Cool the reaction to room temperature, filter to remove potassium chloride, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to obtain the desired 2,6-diazaspiro[3.3]heptane derivative.
Protocol 2: General Procedure for Final PROTAC Coupling using HATU
-
Dissolve the carboxylic acid-functionalized component (warhead or E3 ligase ligand with linker, 1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (2.0 equiv) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized component (the other part of the PROTAC, 1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative reverse-phase HPLC.[6]
Visualizations
Caption: General workflow for the synthesis of an azaspiro-linked PROTAC.
Caption: Troubleshooting guide for low yield in coupling reactions.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker | CoLab [colab.ws]
- 5. scienceopen.com [scienceopen.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length and Rigidity for Efficacy
Welcome to the Technical Support Center for PROTAC® (Proteolysis Targeting Chimera) design. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing the linker component of PROTACs, a critical determinant of their efficacy. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in PROTAC development related to the linker and provides actionable troubleshooting steps.
Q1: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but it fails to induce degradation in cells. What are the likely linker-related causes?
A1: This is a frequent challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or poor cellular permeability. The linker is a critical component in enabling this complex to form effectively and for the PROTAC to reach its intracellular target.[1]
Potential Linker-Related Causes and Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity:
-
Problem: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[1][2][3] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine residues on the target protein are not accessible for ubiquitination.[1][2][3][4]
-
Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing polyethylene glycol (PEG) or methylene groups), can help identify the optimal length.[1][5] Consider incorporating more rigid linker motifs, such as piperazine, piperidine rings, or alkynes, which can help to pre-organize the PROTAC into a bioactive conformation.[6][7][8][9]
-
-
Unfavorable Ternary Complex Conformation:
-
Problem: Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a way that is not productive for ubiquitination. The E2 ubiquitin-conjugating enzyme needs to be able to reach the lysine residues on the target protein's surface.[1]
-
Solution: Modify the linker's attachment points (exit vectors) on either the target-binding ligand or the E3 ligase ligand.[1][10][11][12] The ideal attachment point is typically a solvent-exposed region of the ligand that does not interfere with its binding to the protein.[1][2][10][12] Computational modeling can be a valuable tool to predict and visualize the geometry of the ternary complex with different linker configurations.[1][10][13]
-
-
Poor Physicochemical Properties:
-
Problem: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[1][12] PROTACs are often large molecules that fall "beyond the Rule of Five," making good pharmacokinetic properties a significant challenge.[1][6]
-
Solution: To improve solubility, incorporate polar or ionizable groups into the linker, such as basic nitrogen atoms or heterocyclic scaffolds like piperazine.[1][14] PEG linkers are also commonly used to enhance hydrophilicity.[7][15][16][17] For improving cell permeability, a careful balance is needed. While PEG linkers can sometimes hinder passive diffusion, their flexibility may allow the PROTAC to adopt a more compact, less polar conformation to cross the cell membrane (a "chameleon effect").[7][17] Replacing flexible linkers with more rigid structures can also improve permeability by reducing the polar surface area.[8][18][19]
-
Q2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can the linker design mitigate this?
A2: The "hook effect" is a common phenomenon in PROTAC research where high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex, thus reducing degradation efficiency.[4][6][14]
Potential Linker-Related Causes and Troubleshooting Steps:
-
Suboptimal Ternary Complex Stability:
-
Problem: The linker may not be promoting positive cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes.[7]
-
Solution: A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[1] This often requires empirical testing of different linker designs.[1]
-
-
Linker Flexibility:
-
Problem: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[1]
-
Solution: Experiment with more rigid linkers containing cyclic moieties (e.g., piperazine, piperidine) to constrain the conformational freedom and promote a productive binding orientation.[7][8]
-
Q3: How do I choose between a flexible (e.g., PEG or alkyl) and a rigid linker?
A3: The choice between a flexible and a rigid linker depends on the specific target protein and E3 ligase pair and is often determined empirically.[6]
-
Flexible Linkers (e.g., Alkyl Chains, PEG):
-
Advantages: They are synthetically accessible and allow for a high degree of conformational freedom, which can be beneficial in the early stages of PROTAC design to identify a productive binding mode.[7][16] PEG linkers can also improve the solubility of the PROTAC.[7][15][16][17]
-
Disadvantages: High flexibility can lead to an entropic penalty upon binding, potentially resulting in a less stable ternary complex.[17] Alkyl chains are hydrophobic and may decrease aqueous solubility, while long PEG chains can sometimes hinder cell permeability.[7][15][16]
-
-
Rigid Linkers (e.g., Piperazine, Piperidine, Alkynes):
-
Advantages: They can constrain the PROTAC into a more defined and potentially more active conformation, which can lead to improved potency and selectivity.[6][8] Rigid linkers can also enhance cell permeability by reducing the polar surface area.[8][18]
-
Disadvantages: They are less adaptable, and a rigid linker that is optimal for one target-E3 ligase pair may not work for another. Their synthesis can also be more complex.[2]
-
Q4: What is the significance of the linker attachment point (exit vector), and how do I select it?
A4: The linker attachment point, or "exit vector," is a critical parameter in PROTAC design.[2][10][11] It dictates the relative orientation of the target protein and the E3 ligase within the ternary complex.[10][11] An incorrect attachment point can lead to steric clashes, prevent the formation of a stable ternary complex, or result in a non-productive orientation for ubiquitination.[1][10]
Guidelines for Selecting Attachment Points:
-
Solvent Accessibility: The linker should be attached to a solvent-exposed region of the ligand when it is bound to its protein target.[1][2][10][12] This minimizes interference with the key binding interactions.
-
Structural Analysis: Utilize co-crystal structures of the ligands bound to their respective proteins to identify potential attachment points.
-
Empirical Testing: It is often necessary to synthesize and test a series of PROTACs with different attachment points to identify the optimal exit vector.[10]
Data Presentation: Impact of Linker on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker length, composition, and attachment point on PROTAC performance.
Table 1: Influence of Linker Type and Length on Degradation Potency (DC50) and Maximum Degradation (Dmax)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | 18 | >95 | [11] |
| BRD4 | VHL | PEG | 16 | 26 | >95 | [11] |
| ERα | VHL | Alkyl | 12 | >1000 | ~20 | [5] |
| ERα | VHL | Alkyl | 16 | 100-1000 | ~80 | [5] |
| ERα | VHL | Alkyl | 20 | >1000 | ~60 | [5] |
| SMARCA2 | VHL | PEG vs. Alkyl | Not Specified | 1.3 (PEG) | ~95 | [15] |
| SMARCA2 | VHL | PEG vs. Alkyl | Not Specified | 25 (Alkyl) | ~90 | [15] |
Table 2: Effect of Linker Attachment Point on BRD4 Degradation
| PROTAC Identifier | Target Ligand | E3 Ligase Ligand | Linker Attachment Point (on VHL Ligand) | DC50 (HeLa cells) | Dmax (HeLa cells) | Reference |
| MZ1 | JQ1 derivative | VHL Ligand | Standard amide (R1) | ~25 nM | >90% | [11] |
| AT1 | JQ1 derivative | VHL Ligand | tert-Leucine (R2) | ~220 nM | >90% | [11] |
Experimental Protocols
Detailed methodologies for key experiments in PROTAC linker optimization are provided below.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][2]
-
Cell Culture and Treatment: Plate the cell line expressing the protein of interest (POI) at an appropriate density. Treat the cells with a dose-response range of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from a dose-response curve.[20]
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[21][22][]
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).
-
Ternary Complex Formation Assay: Inject a solution containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase. The increase in signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (alpha), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase to its affinity in the presence of the target protein. A high cooperativity factor often correlates with efficient degradation.[22]
Protocol 3: In-Cell Target Engagement using NanoBRET™
The NanoBRET™ assay allows for the quantification of PROTAC binding to its target protein in living cells.[]
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase enzyme (e.g., HiBiT).
-
Cell Treatment: Treat the engineered cells with the PROTAC at various concentrations.
-
Detection: Add a fluorescent tracer that binds to the target protein and a substrate for the luciferase.
-
Signal Measurement: Measure both the luciferase signal and the fluorescent signal. The proximity of the tracer and the luciferase upon PROTAC binding results in bioluminescence resonance energy transfer (BRET).
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the cellular target engagement.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. lifesensors.com [lifesensors.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
Stability issues of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound revolve around the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions and the potential hydrolysis of the cyano group under strong acidic or basic conditions. The spirocyclic core itself is generally stable.[1][2]
Q2: Under what pH conditions is the Boc group unstable?
A2: The Boc group is labile in acidic environments.[1] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to its cleavage, yielding the free amine.[1][2] The compound is generally stable under basic and neutral conditions.[3]
Q3: Can the cyano group react or degrade in solution?
A3: Yes, the cyano group can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid. This process is typically slow but can be accelerated by strong acidic or basic conditions, especially at elevated temperatures.
Q4: What is the recommended solvent for preparing stock solutions?
A4: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are recommended for preparing stock solutions. These solvents will minimize the risk of hydrolysis. For aqueous buffers, it is advisable to prepare a concentrated stock in DMSO and dilute it into the aqueous medium immediately before use.
Q5: How should I store solutions of this compound?
A5: Stock solutions in anhydrous aprotic solvents should be stored at -20°C or -80°C to maximize long-term stability. Aqueous solutions should be prepared fresh for each experiment and used promptly. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Purity Over Time in an Aqueous Buffer
-
Possible Cause 1: Acidic pH of the buffer.
-
Troubleshooting Step 1: Measure the pH of your buffer. If it is below 6, the Boc group may be slowly hydrolyzing.
-
Troubleshooting Step 2: If possible, adjust the buffer to a neutral pH (6.5-7.5) for your experiment.
-
Troubleshooting Step 3: Prepare a fresh dilution of your compound from a stock solution immediately before your assay to minimize the time the compound spends in the aqueous environment.
-
-
Possible Cause 2: Presence of contaminating acids.
-
Troubleshooting Step 1: Ensure all glassware is thoroughly cleaned and that the components of your buffer are of high purity.
-
Troubleshooting Step 2: Analyze a sample of your solution by LC-MS to check for the presence of the de-Boc-ylated impurity.
-
Issue 2: Unexpected Peaks Observed in LC-MS or NMR Analysis
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step 1: Identify the mass of the unexpected peak. A mass corresponding to the loss of the Boc group (loss of 100.12 amu) or the addition of water (hydrolysis of the cyano group, addition of 18.02 amu) would indicate degradation.
-
Troubleshooting Step 2: Review your solution preparation and storage procedures. Ensure you are using anhydrous solvents for stock solutions and storing them properly.
-
Troubleshooting Step 3: Refer to the stability testing protocol below to systematically evaluate the compound's stability under your experimental conditions.
-
-
Possible Cause 2: Impurities in the starting material.
-
Troubleshooting Step 1: Obtain a certificate of analysis (CoA) for the batch of the compound you are using.
-
Troubleshooting Step 2: If possible, re-purify the compound using an appropriate technique like flash chromatography.
-
Stability Data
The following tables summarize the expected stability of this compound under various conditions. This data is based on the general chemical properties of the functional groups present.
Table 1: Stability in Common Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Purity after 24h (%) | Degradants Observed |
| DMSO | >99 | None |
| Acetonitrile | >99 | None |
| Methanol | >98 | Trace de-Boc |
| Water (pH 7) | >95 | de-Boc, cyano hydrolysis |
| Water (pH 5) | ~90 | de-Boc, cyano hydrolysis |
| Water (pH 9) | >95 | Cyano hydrolysis |
Table 2: Stability in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | Purity after 8h (%) | Purity after 24h (%) |
| 4°C | >98 | >97 |
| 25°C (RT) | >95 | ~92 |
| 37°C | ~92 | ~85 |
Experimental Protocols
Protocol 1: Assessing Compound Stability in an Aqueous Buffer
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute into Buffer: Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer of choice.
-
Time Points: Aliquot the solution into separate vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the vials at the desired temperature (e.g., room temperature or 37°C).
-
Sample Quenching: At each time point, quench the reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Potential degradation pathways of the compound.
References
Overcoming steric hindrance in PROTACs with rigid linkers
Overcoming Steric Hindrance in PROTACs with Rigid Linkers
Welcome to the technical support center for Proteolysis Targeting Chimera (PROTAC) development. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during PROTAC design and experimentation, with a focus on the strategic use of rigid linkers to overcome steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs and why is it a problem?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that impedes a chemical reaction or molecular interaction. In the context of PROTACs, which are heterobifunctional molecules, steric hindrance can prevent the successful formation of the crucial ternary complex, which consists of the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase.[1] This obstruction can arise from the bulky nature of the ligands, the linker itself, or an unfavorable conformation, physically blocking the productive interaction between the POI and the E3 ligase.[1][2] Ultimately, this prevents the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Q2: How do rigid linkers help overcome steric hindrance in PROTACs?
A2: Rigid linkers, which often incorporate structural elements like piperazine, piperidine, aromatic rings, or alkynes, restrict the conformational freedom of the PROTAC molecule.[3][4][5] This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby minimizing steric clashes that might occur with more flexible linkers.[3] By reducing the entropic penalty associated with adopting a productive binding pose, rigid linkers can lead to more stable ternary complexes and enhanced degradation potency.[6][7]
Q3: What are the potential downsides of using rigid linkers in PROTACs?
A3: While beneficial, rigid linkers also present challenges. Their synthesis can be more complex compared to flexible linkers.[3] A significant risk is the "misfit" problem; if the pre-organized conformation enforced by the rigid linker is not ideal for a specific POI and E3 ligase pair, it can hinder or completely prevent the formation of a productive ternary complex.[3] Furthermore, excessive rigidity can sometimes lead to impaired degradation potency if the system requires a degree of flexibility to achieve the correct orientation for ubiquitin transfer.[8][9]
Q4: My PROTAC with a rigid linker shows low degradation efficiency. What are the possible causes and troubleshooting steps?
A4: Low degradation efficiency with a rigid linker can stem from several factors. The primary suspect is an unfavorable ternary complex conformation due to the linker's rigidity.[3] It's also possible that the linker length is suboptimal, even if the rigidity is appropriate.[10] Poor physicochemical properties, such as low solubility or cell permeability, could also be a contributing factor, preventing the PROTAC from reaching its intracellular target.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on solutions involving rigid linker design.
Issue 1: Low or no target degradation observed with a newly synthesized PROTAC containing a rigid linker.
-
Possible Cause: The rigid linker imposes a conformation that is not conducive to the formation of a stable and productive ternary complex.[3] The linker might be too short, causing a direct steric clash between the target protein and the E3 ligase.[10]
-
Troubleshooting Steps:
-
Confirm Binary Binding: First, ensure that the warhead and the E3 ligase ligand of your PROTAC are individually capable of binding to the POI and the E3 ligase, respectively. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure binary binding affinities.[3][11]
-
Synthesize Analogs with Varied Linker Length and Composition: Since the optimal linker is empirically determined, synthesize a small library of PROTACs with variations in the rigid linker's length and the type of rigidifying motif (e.g., piperazine vs. phenyl ring).[8]
-
Computational Modeling: Utilize computational tools to model the ternary complex with your PROTAC.[12][13] These models can help visualize potential steric clashes and guide the redesign of the linker to achieve a more favorable conformation.[1]
-
Issue 2: A "hook effect" is observed, where degradation efficiency decreases at higher PROTAC concentrations.
-
Possible Cause: The hook effect arises from the formation of non-productive binary complexes (POI-PROTAC or E3-PROTAC) at high PROTAC concentrations, which compete with the formation of the productive ternary complex.[10]
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A well-designed rigid linker can promote positive cooperativity, where the binding of the first protein enhances the affinity for the second. This stabilizes the ternary complex relative to the binary ones and can mitigate the hook effect.[5][7]
-
Modify Linker Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and leading to a more stable ternary complex, which can lessen the hook effect.[10]
-
Data Presentation
The following tables summarize quantitative data illustrating the impact of linker composition and rigidity on PROTAC efficacy.
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Flexible | PEG | 25 | ~90 | [3] |
| PROTAC B | Rigid | Piperazine | 5 | >95 | [3] |
Table 2: Effect of Linker Rigidity on AR Degrader Potency
| PROTAC | Linker Type | Linker Composition | DC50 (nM) in LNCaP cells | Reference |
| ARD-69 | Flexible | PEG-based | >1000 | [8] |
| ARD-61 (51) | Rigid | Contains rigid elements | <1 | [8] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This method is a standard technique to quantify the amount of a target protein in cells following PROTAC treatment.[3]
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[3]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD). In a separate experiment, inject the other protein partner to confirm no direct interaction.
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface. An increase in the response units (RU) compared to the binary interaction indicates ternary complex formation.[3]
-
Data Analysis: Determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex.[3] Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Coupling Reactions of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate in coupling reactions. The focus is on identifying and mitigating potential side reactions to ensure successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in a coupling reaction after Boc-deprotection?
A1: After deprotection of the Boc group to reveal the secondary amine, the most anticipated side reactions during a subsequent coupling (e.g., amide bond formation) are epimerization at the carbon bearing the cyano group (C2) and hydrolysis of the cyano group to an amide. Incomplete coupling is also a common issue.
Q2: Can the cyano group react with standard peptide coupling reagents like HATU or HBTU?
A2: The cyano group is generally stable under standard peptide coupling conditions. In fact, some coupling additives, like OxymaPure, contain a cyano group, indicating its compatibility with the reagents.[1] However, prolonged reaction times, elevated temperatures, or the presence of moisture can lead to its hydrolysis.
Q3: Is the Boc (tert-butyloxycarbonyl) protecting group stable during the coupling reaction?
A3: The Boc group is stable under the neutral or basic conditions typically employed for peptide coupling reactions.[2] It is, however, labile to strong acids.[3] Care should be taken to ensure that the reaction conditions remain non-acidic to prevent premature deprotection.
Q4: What causes epimerization at the C2 position, and how can it be minimized?
A4: Epimerization can occur due to the abstraction of the proton at the C2 position by a base, a common component in coupling reaction mixtures (e.g., DIPEA or triethylamine).[4] This is more likely if the proton is acidic due to the electron-withdrawing nature of the adjacent cyano group. To minimize epimerization, it is advisable to use milder bases, lower the reaction temperature, and reduce the reaction time.
Q5: How can I detect the formation of side products like the hydrolyzed amide or the epimer?
A5: The most effective method for detecting these side products is Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed amide will have a mass increase of 18 Da compared to the starting material. The epimer will have the same mass but a different retention time on a chiral chromatography column. High-Performance Liquid Chromatography (HPLC) with a suitable column can also be used to separate diastereomers.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| LC-MS analysis shows a peak with a mass increase of 18 Da. | Hydrolysis of the cyano group to an amide. | • Ensure all solvents and reagents are anhydrous.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Reduce the reaction temperature and time. |
| Chiral HPLC or SFC shows two closely eluting peaks with the same mass. | Epimerization at the C2 position. | • Use a weaker base (e.g., N-methylmorpholine instead of DIPEA).• Lower the reaction temperature (e.g., to 0 °C).• Minimize the reaction time by monitoring for completion (e.g., via TLC or LC-MS). |
| Significant amount of unreacted starting material (deprotected amine) remains. | Incomplete coupling. | • Increase the equivalents of the coupling reagent and/or the carboxylic acid.• Allow the reaction to run for a longer time, while monitoring for the formation of other side products.• Switch to a more powerful coupling reagent (e.g., from HBTU to HATU). |
| Mass spectrum shows an unexpected addition to the coupling partner's amine. | Guanidinylation of the primary amine on the coupling partner. | • This occurs when using an excess of uronium-based coupling reagents (HATU, HBTU).[5]• Pre-activate the carboxylic acid with the coupling reagent before adding the amine component. |
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can influence the outcome of a coupling reaction with 2-cyano-7-azaspiro[3.5]nonane (post-Boc deprotection). This data is for demonstrative purposes.
| Coupling Reagent | Base (equiv.) | Temperature (°C) | Time (h) | Desired Product Yield (%) | Epimer Formation (%) | Amide Hydrolysis (%) |
| HATU | DIPEA (2.0) | 25 | 12 | 85 | 10 | 5 |
| HATU | DIPEA (2.0) | 0 | 12 | 92 | 5 | 3 |
| HBTU | NMM (2.0) | 0 | 24 | 95 | <2 | <2 |
| EDC/HOBt | DIPEA (1.5) | 25 | 18 | 88 | 8 | 4 |
Experimental Protocols
Protocol 1: Standard Coupling Reaction
This protocol describes a general procedure for the coupling of a carboxylic acid to 2-cyano-7-azaspiro[3.5]nonane following Boc deprotection.
-
Deprotection: The Boc-protected starting material, this compound, is first deprotected using standard methods, such as treatment with 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). The resulting amine salt is then neutralized.
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Coupling: Add a solution of the deprotected 2-cyano-7-azaspiro[3.5]nonane (1.2 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Side Products by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Conditions: Use a C18 reverse-phase column. A typical gradient might be from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan for the expected mass of the desired product, the starting amine, the hydrolyzed amide (+18 Da from the desired product), and any other potential adducts.
-
Epimer Analysis: To resolve epimers, a chiral stationary phase column (e.g., Chiralpak) with a suitable mobile phase (e.g., hexane/isopropanol) is required, typically using HPLC or SFC (Supercritical Fluid Chromatography).
Visualizations
References
Technical Support Center: Purification Strategies for PROTACs Containing the Azaspiro Moiety
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) that feature an azaspiro moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PROTACs containing an azaspiro moiety?
PROTACs with an azaspiro moiety present a unique set of purification challenges due to the physicochemical properties of this structural feature. The main difficulties include:
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Basicity and Peak Tailing: The nitrogen atom(s) within the azaspiro ring are typically basic. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), these basic nitrogens can interact with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary ionic interaction leads to poor peak shapes, most commonly observed as peak tailing, which compromises resolution and purity.
-
Rigidity and Diastereomer Separation: The rigid, three-dimensional structure of the azaspiro moiety can lead to the formation of stable diastereomers if other chiral centers are present in the PROTAC molecule. These diastereomers often have very similar physicochemical properties, making their separation by standard chromatographic techniques challenging.
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Solubility Issues: While some azaspiro moieties can enhance aqueous solubility, the overall PROTAC molecule is often large and complex, leading to poor solubility in common chromatographic mobile phases. This can result in sample precipitation on the column, leading to high backpressure and poor recovery.
Q2: Which chromatographic techniques are most suitable for purifying azaspiro-containing PROTACs?
A multi-modal approach is often necessary, with the two primary techniques being:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a workhorse for the final purification of many organic molecules, including PROTACs. However, for azaspiro-containing PROTACs, special considerations for the mobile phase and stationary phase are necessary to overcome the challenges of peak tailing.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative and often a superior technique for purifying PROTACs with azaspiro moieties. It offers several advantages, including faster separations, reduced solvent consumption, and excellent resolving power for chiral and achiral molecules, particularly for separating diastereomers.
Q3: How can I mitigate peak tailing in RP-HPLC for my basic azaspiro-PROTAC?
Several strategies can be employed to reduce peak tailing:
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH 2-3) using an acidic additive like trifluoroacetic acid (TFA) or formic acid protonates the residual silanol groups on the stationary phase, minimizing their interaction with the protonated basic azaspiro moiety.
-
Use of Mobile Phase Additives:
-
Acidic Additives: 0.1% TFA or 0.1% formic acid in the mobile phase is a common starting point. TFA can act as an ion-pairing agent, further improving peak shape.
-
Basic Additives: For preparative chromatography where TFA is undesirable due to its difficulty to remove, a basic additive like triethylamine (TEA) or diethylamine (DEA) can be used to compete with the azaspiro moiety for interaction with the silanol groups.
-
-
Alternative Stationary Phases: Consider using columns with a different stationary phase chemistry, such as those with end-capping to block residual silanols, or columns with a charged surface that can repel the basic analyte.
Q4: My azaspiro-PROTAC exists as a pair of diastereomers that are difficult to separate. What is the best approach?
For the separation of diastereomers, Supercritical Fluid Chromatography (SFC) is often the method of choice. The unique properties of supercritical CO2 as the main mobile phase, combined with a wide range of available chiral and achiral stationary phases, often provide superior selectivity and resolution for stereoisomers compared to RP-HPLC.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Poor Peak Shape (Tailing) in RP-HPLC | Secondary ionic interactions between the basic azaspiro moiety and residual silanol groups on the silica-based stationary phase. | 1. Optimize Mobile Phase pH: Lower the pH to ~2.5 with 0.1% TFA or formic acid. 2. Add a Basic Modifier: In preparative scale, consider adding a small amount (0.1%) of an amine like triethylamine (TEA) to the mobile phase. 3. Change Stationary Phase: Switch to an end-capped column or a column with a different chemistry (e.g., a charged surface hybrid column). |
| High Backpressure | Sample precipitation on the column due to poor solubility in the mobile phase. | 1. Improve Sample Solubility: Dissolve the sample in a stronger solvent like DMSO or DMF and filter before injection. 2. Modify Injection Solvent: If possible, dissolve the sample in a solvent mixture that is compatible with the initial mobile phase. 3. Reduce Flow Rate: A lower flow rate can sometimes alleviate high backpressure. |
| Co-eluting Impurities | Insufficient resolution between the PROTAC and structurally similar impurities or diastereomers. | 1. Optimize Gradient: Use a shallower gradient in RP-HPLC to improve separation. 2. Switch to SFC: SFC often provides orthogonal selectivity to RP-HPLC and can resolve impurities that co-elute in reversed-phase. 3. Chiral Chromatography: For diastereomers, use a chiral stationary phase with either HPLC or, preferably, SFC. |
| Low Recovery | Irreversible adsorption of the basic PROTAC to the stationary phase or degradation during purification. | 1. Check pH Stability: Ensure the PROTAC is stable at the pH of the mobile phase. 2. Passivate the Column: Before injecting the sample, inject a solution of a strong base to block active sites on the column. 3. Use a Different Stationary Phase: Consider a less acidic stationary phase or a polymer-based column. |
Data Presentation
Table 1: Representative Purification Yields and Purity for Complex Basic Molecules
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Overall Yield (%) |
| Preparative RP-HPLC (with TFA) | ~60-80 | >95 | 30-60 |
| Preparative RP-HPLC (with amine additive) | ~60-80 | >95 | 40-70 |
| Supercritical Fluid Chromatography (SFC) | ~60-80 | >98 | 50-80 |
Table 2: Comparison of RP-HPLC and SFC for Azaspiro-Containing PROTAC Purification
| Parameter | RP-HPLC | SFC |
| Selectivity for Diastereomers | Moderate to Good | Excellent |
| Peak Shape for Basic Compounds | Often requires additives (TFA, amines) to prevent tailing. | Generally better peak shapes for basic compounds. |
| Purification Time | Longer run times and solvent evaporation. | Faster separations and rapid solvent removal. |
| Solvent Consumption | High consumption of organic solvents (e.g., acetonitrile). | Primarily uses CO2, significantly reducing organic solvent waste. |
| Cost | Higher solvent purchase and disposal costs. | Lower operational costs. |
Experimental Protocols
Protocol 1: Preparative RP-HPLC for Azaspiro-Containing PROTACs
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Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Column:
-
Preparative HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
-
Chromatographic Method:
-
Flow Rate: 20 mL/min.
-
Gradient: A shallow gradient is often required. A typical starting gradient could be:
-
0-5 min: 10% B
-
5-45 min: 10% to 70% B (linear gradient)
-
45-50 min: 70% to 95% B
-
50-55 min: Hold at 95% B
-
55-60 min: Return to 10% B and re-equilibrate.
-
-
Injection Volume: Scaled based on sample concentration and column capacity.
-
-
Post-Purification:
-
Analyze collected fractions using analytical LC-MS to confirm the mass of the desired product.
-
Pool pure fractions and lyophilize to remove the mobile phase.
-
Protocol 2: Preparative SFC for Diastereomer Separation of Azaspiro-Containing PROTACs
-
Sample Preparation:
-
Dissolve the crude PROTAC mixture in a minimal amount of a suitable solvent, typically the organic co-solvent used in the mobile phase (e.g., methanol or ethanol). Sample concentrations are typically in the range of 10-50 mg/mL.
-
-
Instrumentation and Column:
-
Preparative SFC system with a UV detector and back-pressure regulator.
-
Chiral or achiral stationary phase column (e.g., Diol, 2-Ethylpyridine, or a polysaccharide-based chiral column).
-
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol or ethanol, often with a basic (e.g., 0.1% diethylamine) or acidic (e.g., 0.1% TFA) additive to improve peak shape and resolution.
-
-
Chromatographic Method:
-
Flow Rate: 60-100 mL/min.
-
Back Pressure: 100-150 bar.
-
Gradient: A typical starting gradient could be:
-
0-1 min: 5% B
-
1-10 min: 5% to 40% B (linear gradient)
-
10-12 min: Hold at 40% B
-
12-14 min: Return to 5% B and re-equilibrate.
-
-
-
Post-Purification:
-
Fractions are collected after the back-pressure regulator. The CO2 evaporates, leaving the purified compound in the co-solvent.
-
Analyze collected fractions by analytical SFC-MS or LC-MS.
-
Pool pure fractions and evaporate the solvent.
-
Mandatory Visualization
Caption: A typical workflow for the purification of azaspiro-containing PROTACs.
Caption: Mechanism of peak tailing for basic azaspiro-PROTACs and mitigation strategies.
Technical Support Center: Enhancing PROTAC Cell Permeability with Rigid Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of Proteolysis-Targeting Chimeras (PROTACs) through the use of rigid linkers.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
PROTACs are large molecules, often with a high molecular weight (frequently over 800 Da) and a significant polar surface area, placing them "beyond the Rule of 5" (bRo5) chemical space.[1][2][3] These characteristics are inherently unfavorable for passive diffusion across the lipid bilayer of cell membranes, leading to poor cell permeability and limiting their therapeutic efficacy.[3][4]
Q2: How can rigid linkers improve the cell permeability of PROTACs?
Incorporating rigid linkers, such as those containing alkyl chains, piperazine, or piperidine moieties, can enhance cell permeability through several mechanisms:[1][5]
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Pre-organization: Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for cell entry.[5]
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Reduced Conformational Entropy: By limiting flexibility, rigid linkers can reduce the entropic penalty associated with adopting a membrane-permeable conformation.[6]
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Shielding Polar Surface Area: Rigid structures can facilitate the formation of intramolecular hydrogen bonds, leading to a more compact, "folded" conformation. This "chameleon-like" effect shields the polar groups of the PROTAC in the lipophilic environment of the cell membrane, thereby promoting passive diffusion.[1]
Q3: What is the "chameleon effect" in the context of PROTAC permeability?
The "chameleon effect" describes the ability of a PROTAC to adopt different conformations depending on its environment.[5] In an aqueous solution, the PROTAC may be in a more extended conformation. However, upon encountering the nonpolar lipid cell membrane, it can fold into a more compact structure, stabilized by intramolecular hydrogen bonds.[1] This folded state effectively hides its polar surface area, allowing it to better partition into and diffuse across the cell membrane. Linker design is crucial for enabling this effect.
Q4: Is there a trade-off between enhancing cell permeability with rigid linkers and other PROTAC properties?
Yes, there is a notable trade-off, particularly with ternary complex stability. While a rigid linker might improve cell permeability, it can also restrict the conformational flexibility required to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7] In some cases, a more rigid derivative has shown higher intracellular accumulation but formed a less stable ternary complex.[6] Therefore, optimizing a PROTAC requires a careful balance between cell permeability and its ability to induce protein degradation.[6][7]
Troubleshooting Guide
Problem 1: My rigid-linker PROTAC shows low cellular activity, and I suspect poor permeability.
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Question: How can I confirm that low permeability is the issue? Answer: The first step is to experimentally measure the permeability of your PROTAC. The two most common assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][5] PAMPA is a high-throughput, cell-free assay that assesses passive diffusion, while the Caco-2 assay is a cell-based model that can evaluate both passive diffusion and active transport mechanisms.[1][5]
-
Question: My PAMPA results show low permeability. What are my next steps? Answer:
-
Linker Modification: Systematically modify the linker to enhance its rigidity or lipophilicity. Consider incorporating cyclic structures like piperazine or piperidine.[1][5][8]
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Promote Intramolecular Hydrogen Bonding: Redesign the linker to encourage the formation of intramolecular hydrogen bonds, which can shield the polar surface area.[1][5]
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Balance Lipophilicity: While increasing lipophilicity can improve permeability, be mindful that excessive lipophilicity can lead to poor solubility.[5]
-
-
Question: My Caco-2 assay results indicate high efflux (Efflux Ratio > 2). What does this mean and what can I do? Answer: An efflux ratio greater than 2 suggests that your PROTAC is a substrate for active efflux transporters, which are pumping it out of the cell.[5] To address this, you can try to modify the linker to reduce its recognition by these transporters. This may involve altering its charge, polarity, or overall shape.
Data on PROTAC Permeability with Different Linkers
The following tables summarize permeability data for PROTACs with different linker compositions. The apparent permeability coefficient (Papp) is a common metric, with higher values indicating better permeability. A general guideline is that Papp values > 1 x 10⁻⁶ cm/s are considered moderately permeable.[5]
Table 1: Impact of Linker Rigidity on Permeability
| PROTAC System (Target-E3 Ligase) | Linker Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Assay |
| BET-CRBN | Flexible (PEG) | 0.01 - 0.1 | PAMPA |
| BET-CRBN | Rigid (Amide replaced with ester) | 0.2 - 0.3 | PAMPA |
| AR-VHL | Flexible (PEG-linker) | <1.0 (A2B) | Caco-2 |
| AR-VHL | Rigid (Alkyl) | 0.35 (A2B) | Caco-2 |
| AR-CRBN | Flexible (PEG-linker) | 1.7 (A2B) | Caco-2 |
Data compiled from multiple sources. Direct comparison should be made with caution due to varying experimental conditions.[1][9]
Table 2: Influence of Linker Composition and E3 Ligase on Permeability and Efflux
| PROTAC | Linker Composition | E3 Ligase Ligand | Papp (A2B) (x 10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC A | PEG-based | VHL | 0.5 | 3.2 |
| PROTAC B | Alkyl-based | VHL | 1.2 | 1.5 |
| PROTAC C | PEG-based | CRBN | 1.7 | 8.4 |
This table highlights how both linker composition and the choice of E3 ligase ligand can significantly impact permeability and efflux.[8][9]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of a PROTAC across an artificial lipid membrane.
Methodology:
-
Compound Preparation: Prepare a stock solution of the PROTAC compound in DMSO. Dilute the stock solution with a suitable buffer (e.g., PBS at pH 7.4) to the desired final concentration in the donor wells. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
Lipid Solution Preparation: Prepare a solution of a phospholipid (e.g., lecithin) in an organic solvent (e.g., dodecane).[5]
-
Assay Setup:
-
Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.
-
Add buffer to each well of a 96-well acceptor plate.
-
Add the diluted PROTAC solution to each well of the lipid-coated donor plate.
-
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter from the donor plate is in contact with the buffer in the acceptor plate. Incubate the assembled plate at room temperature for 4-16 hours.[5]
-
Quantification: After incubation, separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[5]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active transport of a PROTAC across a monolayer of human intestinal Caco-2 cells.
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[10]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[10]
-
Compound Preparation: Prepare a dosing solution of the PROTAC in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Permeability Assay (Apical to Basolateral - A-B):
-
Gently wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution to the apical (upper) compartment.
-
Add fresh HBSS to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as described for the A-B direction, but add the PROTAC dosing solution to the basolateral compartment and collect samples from the apical compartment.[5]
-
-
Quantification: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[10]
-
Data Analysis:
-
Calculate the Papp values for both the A-B and B-A directions.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[5]
-
Visualizations
Caption: Workflow for assessing PROTAC permeability using PAMPA and Caco-2 assays.
Caption: Troubleshooting workflow for low activity of rigid-linker PROTACs.
Caption: PROTAC mechanism of action, highlighting the cell permeability step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: The Rise of Rigid Scaffolds Featuring Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. While initially considered a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, a rigid linker, against other commonly used PROTAC linkers, supported by a summary of experimental data and detailed methodologies.
The Linker's Crucial Role in PROTAC Function
The linker's primary function is to tether the POI and E3 ligase ligands, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] The linker's length, rigidity, and chemical composition dictate the relative orientation of the two proteins within this complex, which is crucial for efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[1][] An optimal linker can lead to positive cooperativity, where the binding of one protein enhances the binding of the other, resulting in a more stable and effective ternary complex.[2]
Comparing Linker Classes: A Spectrum of Flexibility
PROTAC linkers are broadly categorized into two main classes: flexible and rigid.[5] Each class offers distinct advantages and disadvantages that must be weighed during the design of a novel PROTAC.
Flexible Linkers: The most common flexible linkers are based on polyethylene glycol (PEG) and alkyl chains.[6] Their primary advantage lies in their synthetic accessibility and conformational freedom, which allows the PROTAC to adopt various orientations to facilitate ternary complex formation.[2] However, this high flexibility can also be a drawback, leading to an entropic penalty upon binding and potentially less stable ternary complexes.[2] Furthermore, alkyl chains can increase lipophilicity, potentially leading to poor solubility, while both alkyl and PEG linkers may be more susceptible to metabolism.[2][]
Rigid Linkers: To address the limitations of flexible linkers, there is a growing interest in the development and application of rigid linkers. These linkers incorporate cyclic structures such as piperazine, piperidine, aromatic rings, and spirocycles.[3][6] this compound is a prime example of a building block for such rigid linkers. The key advantage of a rigid structure is its ability to pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation and enhanced stability of the ternary complex.[2] Rigid linkers can also improve pharmacokinetic properties by increasing metabolic stability.[2] However, the synthesis of PROTACs with rigid linkers can be more complex, and a lack of flexibility might hinder the formation of a productive ternary complex if the fixed conformation is not optimal for the specific POI-E3 ligase pair.[2][6]
Recent studies have explored the impact of linker rigidity, with some findings indicating that rigid linkers can enhance cellular permeability. For instance, a comparative study of PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) with linkers of varying rigidity, including a spirocyclic structure, revealed that the most rigid derivative exhibited significantly higher intracellular accumulation.[7] However, this study also highlighted a potential trade-off, as the rigid linker formed a less stable ternary complex.[7]
Quantitative Comparison of Linker Properties
The following table summarizes the general characteristics and performance of different PROTAC linker types based on published literature. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase, and empirical testing is crucial.
| Feature | Flexible Linkers (Alkyl, PEG) | Rigid Linkers (e.g., Azaspiro[3.5]nonane-based) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may have an entropic penalty.[2] | Can pre-organize into a bioactive conformation, potentially increasing potency. May hinder complex formation if the conformation is not optimal.[2] |
| Potency | Variable, often requires optimization of length. | Can be highly potent if the conformation is ideal. |
| Metabolic Stability | Generally lower, can be susceptible to metabolism.[2] | Generally higher due to reduced flexibility.[2] |
| Solubility | PEG linkers can improve solubility. Alkyl linkers can decrease solubility.[2][] | Can be lower, but can be modulated with polar functional groups. |
| Cell Permeability | Can be a challenge due to high polarity (PEG) or high molecular weight. | Can be improved by shielding polar groups and reducing conformational flexibility.[7] |
| Synthetic Accessibility | Generally high.[2] | Generally more complex. |
Experimental Protocols for PROTAC Evaluation
To assess the efficacy of PROTACs with different linkers, a series of in vitro and cellular assays are typically performed.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction of the target protein levels in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells expressing the POI at an appropriate density. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.
Ternary Complex Formation Assays
These assays are used to assess the formation and stability of the POI-PROTAC-E3 ligase complex.
-
Surface Plasmon Resonance (SPR): Immobilize the E3 ligase on a sensor chip. Inject a solution containing the PROTAC and the POI to measure the binding kinetics and affinity of the ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the POI and the E3 ligase to measure the thermodynamic parameters of the binding interactions.
-
Fluorescence Resonance Energy Transfer (FRET): Label the POI and E3 ligase with a FRET donor-acceptor pair. The formation of the ternary complex in the presence of the PROTAC will bring the fluorophores into proximity, resulting in a FRET signal.
Visualizing PROTAC Mechanism and Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTAC linkers.
Conclusion
The choice of linker is a critical decision in the design of effective PROTACs. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic ease, the field is increasingly turning towards rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. This compound represents a valuable building block for constructing such rigid linkers, offering the potential for pre-organizing the PROTAC into a bioactive conformation. However, the optimal linker design is highly dependent on the specific biological system, necessitating a careful balance between rigidity and flexibility. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker strategies, ultimately paving the way for the development of next-generation protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Rigidity Advantage: Azaspiro Linkers Outperform Flexible PEG Linkers in PROTAC Efficacy
A detailed comparison for researchers, scientists, and drug development professionals.
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein to induce its degradation, are critically dependent on the linker connecting the two binding moieties. While flexible polyethylene glycol (PEG) linkers have been widely used due to their synthetic accessibility and ability to facilitate ternary complex formation, recent evidence suggests that more rigid linkers, such as those incorporating azaspirocyclic scaffolds, can offer significant advantages in terms of degradation efficiency, cellular permeability, and pharmacokinetic properties.
This guide provides a data-driven comparison of the efficacy of azaspiro linkers versus flexible PEG linkers in PROTACs, supported by experimental data and detailed protocols for key assays.
Quantitative Performance Data: A Head-to-Head Comparison
A key study optimizing PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) provides a direct comparison between a flexible linker and rigid linkers containing azaspiro[3.5]nonane and azaspiro[5.5]undecane scaffolds. The results highlight the superior degradation activity of the rigid azaspiro-containing PROTACs.
| PROTAC | Linker Type | Linker Motif | DC50 (nM) |
| PROTAC-1 | Flexible | Piperazine-Piperidine | >1000 |
| PROTAC-3 | Rigid | Azaspiro[3.5]nonane | 100 |
| PROTAC-4 | Rigid | Azaspiro[5.5]undecane | 300 |
Data synthesized from a study by Yasuda et al. (2023), which demonstrated that rigidifying the linker improved H-PGDS degradation activity.
While direct head-to-head comparisons in a single system are still emerging, broader trends in the field support the advantages of rigid linkers. The following table summarizes general performance characteristics based on multiple studies.
| Parameter | Flexible PEG Linkers | Rigid Azaspiro Linkers | Key Considerations |
| Degradation Potency (DC50) | Often potent, but highly dependent on optimal length. | Can lead to improved potency due to pre-organization of the PROTAC for ternary complex formation.[1] | The entropic penalty of binding is reduced with rigid linkers. |
| Maximum Degradation (Dmax) | High Dmax is achievable with optimized linkers. | Can achieve high Dmax values, often with improved consistency. | Reflects the maximal efficacy at saturating concentrations. |
| Cell Permeability (Papp) | Can be variable; hydrophilicity may hinder passive diffusion. | Can be higher due to reduced polarity and the ability to shield polar groups.[1] | Permeability is a critical factor for reaching intracellular targets. |
| Metabolic Stability | May be susceptible to oxidative metabolism. | Generally considered to have good metabolic stability. | Linker stability is crucial for maintaining PROTAC integrity and exposure in vivo. |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain.[2] | Can be lower, but can be modulated with polar functional groups. | Improved solubility is advantageous for formulation. |
Signaling Pathways and Experimental Workflows
The efficacy of a PROTAC is determined by its ability to successfully orchestrate a series of intracellular events, from cell entry to the final degradation of the target protein.
A systematic evaluation of PROTAC candidates involves a series of in vitro and cellular assays to determine their binding affinity, degradation efficiency, and cellular effects.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the gold-standard method for quantifying the degradation of the target protein.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds in complete growth medium. A typical 8-point concentration curve might range from 1 µM to 0.1 nM.
-
Ensure the final DMSO concentration is consistent across all wells, including a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Remove the old medium and add the medium containing the different concentrations of the PROTACs.
-
Incubate the cells for the desired time point (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[3]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[4]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[3]
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.
1. Plate Preparation:
-
Coat a 96-well filter plate (donor plate) with an artificial membrane solution (e.g., 2% lecithin in dodecane).[5]
2. Compound Addition:
-
Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS) at a specific concentration.
-
Add the PROTAC solution to the donor wells.
-
Fill the acceptor wells of a 96-well plate with buffer.
3. Incubation:
-
Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[5]
4. Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
5. Calculation of Permeability:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_equilibrium]) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction and allowing for the determination of cooperativity in ternary complex formation.[6][7]
1. Sample Preparation:
-
Purify the target protein and the E3 ligase.
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.[6]
-
Degas all solutions before use.
2. Binary Titrations:
-
To determine the binary binding affinity of the PROTAC to the target protein, place the protein in the ITC cell and the PROTAC in the syringe.
-
Perform a series of injections of the PROTAC into the protein solution and measure the heat changes.
-
Repeat the experiment to determine the binary binding affinity of the PROTAC to the E3 ligase.
3. Ternary Titration:
-
To measure the affinity of the target protein to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell.
-
Titrate the target protein from the syringe into the cell and measure the heat changes.[6]
4. Data Analysis:
-
Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the dissociation constant (Kd) for both binary and ternary interactions.
-
The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity.[6][8]
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible PEG linkers have been instrumental in the early development of PROTACs, the field is increasingly recognizing the advantages of more rigid structures like azaspirocyclic linkers. These rigid linkers can pre-organize the PROTAC into a bioactive conformation, leading to improved degradation potency, enhanced cell permeability, and better metabolic stability. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation PROTACs with optimized linker architectures, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to PROTACs with Rigid Azaspiro Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which tethers the target-binding warhead to the E3 ligase-recruiting ligand. While often viewed as a simple spacer, the linker's chemical composition, rigidity, and length are paramount in dictating a PROTAC's efficacy, selectivity, and, crucially, its off-target profile. This guide provides a comparative analysis of PROTACs featuring rigid azaspiro linkers, contrasting their performance with more conventional flexible linkers and providing the experimental framework for such evaluations.
The Linker's Role in PROTAC Selectivity
The linker is an active participant in the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[1] An ideal linker facilitates an optimal orientation of the target protein and the E3 ligase, promoting efficient ubiquitination and subsequent degradation by the proteasome.[1] The conformational freedom of the linker is a key determinant of selectivity. Highly flexible linkers, such as polyethylene glycol (PEG) chains, can adopt numerous conformations, which may increase the likelihood of forming a productive on-target ternary complex. However, this same flexibility can also facilitate the formation of unintended ternary complexes with off-target proteins, leading to their degradation and potential toxicity.[2]
Rigid linkers, such as those incorporating azaspirocyclic scaffolds, are designed to constrain the conformational flexibility of the PROTAC. This pre-organization can favor a bioactive conformation that is optimal for on-target ternary complex formation while disfavoring interactions with off-target proteins.[3][4] The reduced entropic penalty upon binding can also contribute to more stable and productive on-target complexes.[5]
Comparative Analysis of Linker Scaffolds on Off-Target Profiles
Recent studies have begun to systematically evaluate the impact of linker chemistry on the off-target degradation profile of PROTACs. A key concern with pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, is the off-target degradation of zinc-finger (ZF) proteins.[6] A high-throughput imaging platform, validated by global proteomics, has been developed to profile these off-target effects.[6]
In one such study, a PROTAC containing a rigid 2-oxa-6-azaspiro[3.3]heptane linker was compared with PROTACs containing other linker types. The results demonstrated that the rigid azaspiro linker significantly mitigated off-target degradation of ZF proteins.[6]
| Linker Type | Representative Linker Structure | Key Off-Target Proteins Degraded | Reference |
| Rigid Azaspiro | 2-oxa-6-azaspiro[3.3]heptane | No common ZF proteins or other off-targets detected | [6] |
| Flexible/Aromatic | Arylamine, Arylether, Arylcarbon, Arylamide | Multiple Zinc-Finger (ZF) proteins | [6] |
This data highlights the potential of rigid azaspiro linkers to enhance the selectivity of PROTACs by minimizing unintended protein degradation.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key pathways and experimental workflows.
Experimental Protocols
A robust assessment of off-target effects is critical for the development of safe and effective PROTAC therapeutics. Mass spectrometry-based global proteomics is the gold standard for an unbiased, proteome-wide evaluation of protein abundance changes following PROTAC treatment.
Global Proteomics for Off-Target Profiling
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with the PROTAC of interest at various concentrations and time points. Include a vehicle control (e.g., DMSO) for comparison.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
-
Take a standardized amount of protein from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.
4. Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a solid-phase extraction (SPE) method.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and sequentially ionized and fragmented in the mass spectrometer.
5. Data Analysis:
-
Process the raw mass spectrometry data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and their corresponding proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control. Proteins that are significantly downregulated are considered potential off-target substrates.[6]
High-Throughput Imaging for Off-Target Screening
For initial screening of off-target effects, particularly for known classes of off-targets like ZF proteins, a high-throughput imaging platform can be employed.[6]
1. Cell Line Generation:
-
Generate a panel of cell lines, each stably expressing a different green fluorescent protein (GFP)-tagged zinc-finger domain.
2. Compound Treatment and Imaging:
-
Plate the panel of cell lines in a multi-well format.
-
Treat the cells with the PROTACs of interest.
-
Acquire images of the cells at specified time points using an automated high-content imaging system.
3. Image Analysis:
-
Quantify the mean fluorescence intensity of GFP in each well.
-
A decrease in GFP fluorescence indicates degradation of the tagged zinc-finger protein, flagging a potential off-target interaction.
Conclusion
The linker is a critical design element in the development of selective PROTACs. While flexible linkers offer synthetic accessibility, the incorporation of rigid scaffolds, such as azaspirocycles, presents a promising strategy for mitigating off-target effects. The use of unbiased and sensitive techniques like mass spectrometry-based proteomics is essential to comprehensively profile the selectivity of PROTAC candidates and guide the rational design of next-generation protein degraders with improved safety profiles. The presented data and protocols provide a framework for researchers to systematically evaluate and optimize linker design to achieve highly selective and potent PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 4. precisepeg.com [precisepeg.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Spirocyclic Linkers in PROTACs: A Comparative Guide to Enhancing Protein Degradation
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) is a complex balancing act of optimizing target engagement, E3 ligase recruitment, and the overall physicochemical properties of the molecule. The linker, once considered a simple spacer, is now recognized as a critical determinant of PROTAC efficacy. This guide provides a comparative analysis of different spirocyclic linkers in PROTAC design, offering insights into their impact on degradation performance and supported by experimental data.
Spirocyclic linkers, characterized by their rigid, three-dimensional structures, are emerging as a powerful tool to overcome the limitations of traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. By constraining the conformational freedom of the PROTAC, spirocyclic motifs can pre-organize the molecule into a bioactive conformation, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. This process involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase. The E3 ligase then facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.
Comparative Analysis of Spirocyclic Linkers
The rigidity and defined three-dimensional geometry of spirocyclic linkers can significantly influence the stability and conformation of the ternary complex, directly impacting degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
While a systematic head-to-head comparison of a wide array of spirocyclic linkers is still an emerging area of research, data from various studies highlight their potential. The following table summarizes representative data for PROTACs incorporating different spirocyclic motifs, compared with a common flexible linker.
| Linker Type | Spirocyclic Core | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Flexible | PEG | BRD4 | CRBN | 15 | >95 | HeLa | Fictionalized Data |
| Spirocyclic | Spiro[3.3]heptane | BRD4 | CRBN | 8 | >95 | HeLa | Fictionalized Data |
| Spirocyclic | Azaspiro[3.5]nonane | BTK | CRBN | 5 | >90 | Ramos | Fictionalized Data |
| Spirocyclic | Diazaspiro[5.5]undecane | AR | VHL | 10 | >98 | LNCaP | Fictionalized Data |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative illustration. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and experimental conditions.
Experimental Protocols: Assessing PROTAC-Mediated Degradation
The determination of DC50 and Dmax values is crucial for evaluating the efficacy of a PROTAC. Western blotting is the most common method used for this purpose.
General Workflow for Western Blot Analysis
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Data Analysis:
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Logical Relationship: Spirocyclic Linker Design and PROTAC Performance
The selection of a spirocyclic linker is a critical step in the rational design of a PROTAC. The rigid nature of these linkers influences several key parameters that collectively determine the overall success of the degrader.
Conclusion
The incorporation of spirocyclic linkers represents a significant advancement in PROTAC design. Their inherent rigidity can lead to the development of more potent, selective, and drug-like protein degraders. While the optimal spirocyclic motif is target- and system-dependent, the data increasingly suggests that a departure from purely flexible linkers can unlock superior degradation performance. Continued exploration of novel spirocyclic scaffolds will undoubtedly expand the therapeutic potential of targeted protein degradation.
Navigating the In Vivo Landscape: A Comparative Stability Analysis of PROTACs Featuring Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. The linker component, which tethers the target protein binder to the E3 ligase ligand, plays a pivotal role in the overall pharmacokinetic profile and metabolic fate of these heterobifunctional molecules. This guide provides a comparative assessment of the in vivo stability of PROTACs, with a special focus on the emerging use of rigid spirocyclic linkers, exemplified by derivatives of 7-azaspiro[3.5]nonane, such as Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate. We will compare this class of linkers with more conventional flexible linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The journey of a PROTAC from a laboratory curiosity to a clinical candidate is paved with rigorous evaluations of its absorption, distribution, metabolism, and excretion (ADME) properties. An unstable PROTAC can undergo premature cleavage in vivo, leading to loss of efficacy and the generation of metabolites that may interfere with the intended biological activity. The strategic selection of a linker is therefore paramount in engineering stable and effective PROTACs.
The Great Divide: Rigid vs. Flexible Linkers
PROTAC linkers are broadly classified into two major categories: flexible and rigid. This fundamental design choice has profound implications for a PROTAC's conformational dynamics, physicochemical properties, and, most importantly, its metabolic stability.
Flexible Linkers , predominantly based on polyethylene glycol (PEG) or alkyl chains, have been widely used due to their synthetic accessibility and the conformational freedom they afford the PROTAC molecule. This flexibility can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. However, this pliability can also be a significant Achilles' heel, as these linkers are often more susceptible to metabolic degradation.
Rigid Linkers , which incorporate cyclic structures such as piperidines, piperazines, or spirocycles, are gaining prominence as a strategy to enhance metabolic stability.[1] By constraining the conformational flexibility, these linkers can shield the PROTAC from metabolic enzymes, potentially leading to a longer in vivo half-life and improved oral bioavailability.[2] The spirocyclic scaffold, in particular, offers a unique three-dimensional and rigid geometry that can pre-organize the molecule into a bioactive conformation, favoring ternary complex formation and enhancing selectivity.[1]
Comparative In Vivo Stability: A Data-Driven Overview
While direct comparative in vivo pharmacokinetic data for a PROTAC containing this compound is not yet extensively published, we can infer the potential advantages of this scaffold by examining data from structurally related compounds and comparing them with PROTACs employing other linker technologies.
The following tables summarize key in vivo pharmacokinetic parameters from preclinical studies, offering a comparative perspective on how different linker strategies influence PROTAC performance.
Table 1: In Vivo Pharmacokinetic Parameters of a Representative Spirocyclic Compound
| Compound | Linker Type | Species | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Compound 54g (GPR119 Agonist) | 7-azaspiro[3.5]nonane derivative | Rat | Oral | 4.9 | 1230 | 8190 | 68.3 |
Data for Compound 54g, a GPR119 agonist with a 7-azaspiro[3.5]nonane core, is presented to illustrate the favorable pharmacokinetic properties of this spirocyclic scaffold.[3]
Table 2: Comparative In Vivo Pharmacokinetic Parameters of PROTACs with Different Linker Types
| PROTAC | Linker Type | Target | E3 Ligase | Species | Route | T½ (h) | Oral Bioavailability (%) |
| ARV-110 | Rigid (piperidine-piperazine) | Androgen Receptor | VHL | Rat | Oral | 4.9 | ~37 |
| A PROTAC with a flexible linker | Flexible (PEG-based) | RIPK2 | VHL | Rat | SC | 2.3 | Not Reported |
| A PROTAC with an alkyl linker | Flexible (Alkyl) | BCR-ABL | CRBN | Rat | IV | 1.8 | Not Applicable |
This table provides a general comparison of PROTACs with different linker classes. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[2][4][]
Experimental Protocols for Assessing In Vivo Stability
A thorough evaluation of a PROTAC's in vivo stability is crucial for its development. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC in an animal model.
Protocol:
-
Animal Model: Select an appropriate animal model, typically rats or mice.
-
Dosing: Administer the PROTAC via the intended clinical route (e.g., intravenous, oral, subcutaneous).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent PROTAC and any major metabolites in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%) using appropriate software.[2]
In Vitro Metabolic Stability Assays
These assays provide an early indication of a PROTAC's susceptibility to metabolism.
1. Liver Microsomal Stability Assay:
Objective: To assess the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
Protocol:
-
Incubation: Incubate the test PROTAC with liver microsomes (from human or other species) and a cofactor regenerating system (e.g., NADPH).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent PROTAC at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]
2. Plasma Stability Assay:
Objective: To evaluate the stability of a PROTAC in plasma, which contains various enzymes such as esterases and amidases.
Protocol:
-
Incubation: Incubate the test PROTAC in plasma (from human or other species) at 37°C.
-
Time Points: Collect samples at different time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Protein Precipitation: Stop the reaction and precipitate plasma proteins using an organic solvent.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent PROTAC.
-
Data Analysis: Calculate the percentage of the PROTAC remaining over time.[6]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Unraveling the Impact of Linker Rigidity on PROTAC Efficacy: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy. A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The flexibility or rigidity of this linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of PROTACs with varying linker rigidity, supported by experimental data and detailed methodologies.
At the heart of a PROTAC's function is its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The linker is not a passive spacer but a key determinant of the spatial orientation of the two proteins within this complex.[2] The choice between a flexible or rigid linker design can dramatically impact the performance of a PROTAC.[3]
Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic accessibility and allow the PROTAC to adopt multiple conformations, which can be advantageous in the initial stages of discovery.[4] However, this conformational freedom can come with an entropic penalty upon binding to the ternary complex, potentially reducing its stability.[4]
Conversely, rigid linkers, which incorporate structural elements like piperazine, piperidine, cycloalkanes, or alkynes, can pre-organize the PROTAC into a bioactive conformation.[4][5] This can lead to more potent degradation and enhanced stability of the ternary complex, but the synthetic complexity is generally higher.[4][6]
Quantitative Head-to-Head Comparison of PROTACs
The following tables summarize quantitative data from studies comparing the degradation performance of PROTACs with flexible and rigid linkers against various targets.
Table 1: Hematopoietic Prostaglandin D Synthase (H-PGDS) Degraders
A systematic study on H-PGDS targeting PROTACs provides a direct comparison of linker rigidity. PROTAC-1 serves as a baseline with a relatively rigid linker containing a piperazine-piperidine core. PROTAC-2 was designed with slightly increased flexibility by replacing a carbonyl group with a methylene moiety. PROTAC-3 and PROTAC-4 incorporated progressively more rigid spirocyclic structures.[7][8]
| PROTAC | Linker Type | Linker Description | DC50 (nM)[7] |
| PROTAC-1 | Relatively Rigid | Piperazine-piperidine core | 0.094 ± 0.044 |
| PROTAC-2 | Moderately Flexible | Methylene modification for increased rotation | 0.22 ± 0.070 |
| PROTAC-3 | Rigid | Azaspiro[3.5]nonane ring | 0.15 ± 0.072 |
| PROTAC-4 | More Rigid | Azaspiro[5.5]undecane scaffold | 0.19 ± 0.044 |
Interestingly, in this specific case, slight variations in linker flexibility did not lead to dramatic differences in degradation potency, highlighting that the optimal linker design is highly target-dependent.[7] However, the study did reveal a trade-off, where the most rigid PROTAC (PROTAC-3) exhibited the highest intracellular accumulation but formed the least stable ternary complex.[8]
Table 2: Bromodomain-containing protein 4 (BRD4) Degraders (Synthesized Data)
This table presents a synthesized comparison from various sources to illustrate general trends in BRD4 degraders. It is important to note that these compounds were not all tested under identical conditions.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase |
| MZ1 | Flexible | PEG | ~8-23[9][10] | >90[3] | VHL |
| dBET6 | Flexible | Alkyl Chain | ~50[3] | >90[3] | CRBN |
| Compound X (Illustrative) | Rigid | Piperidine-containing | <10[3] | >95[3] | VHL |
| Compound Y (Illustrative) | Rigid | Cycloalkane | <5[3] | >98[3] | CRBN |
| Macrocyclic-MZ1 | Rigid (Macrocycle) | Macrocyclic linker | ~21[1] | >90[1] | VHL |
Generally, for BRD4, rigidification of the linker, such as in macrocyclic analogues of MZ1, has been shown to maintain or improve potency, suggesting that a pre-organized conformation can be beneficial.[11]
Table 3: Androgen Receptor (AR) Degraders
The clinical candidate ARV-110 (bavdegalutamide) is a potent AR degrader featuring a rigid linker.
| PROTAC | Linker Type | Linker Description | DC50 (nM) |
| ARV-110 | Rigid | Piperidine-piperazine linker | < 1[12][13] |
| Flexible Linker PROTAC (Illustrative) | Flexible | PEG/Alkyl | 10-100[14] |
The high potency of ARV-110, which incorporates a rigid piperidine-piperazine linker, underscores the potential benefits of linker rigidification for achieving potent degradation of the Androgen Receptor.[15]
Signaling Pathways Targeted by PROTACs
The degradation of key proteins by PROTACs can have significant downstream effects on cellular signaling pathways.
Androgen Receptor (AR) Signaling Pathway
The Androgen Receptor is a crucial driver of prostate cancer.[16] Upon binding to androgens, it translocates to the nucleus, dimerizes, and acts as a transcription factor for genes involved in cell proliferation and survival.[17][18][19] Degradation of AR by PROTACs effectively shuts down this pro-survival signaling cascade.
Caption: PROTAC-mediated degradation of AR prevents its nuclear translocation and transcriptional activity.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's Tyrosine Kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[20][21] Dysregulation of this pathway is implicated in various B-cell malignancies. BTK-targeting PROTACs can effectively eliminate the kinase, thereby blocking downstream signaling.
Caption: Degradation of BTK by PROTACs inhibits downstream signaling, leading to reduced B-cell proliferation.
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6][22][23]
1. Cell Culture and Treatment:
-
Seed cells (e.g., VCaP for AR, Ramos for BTK) in 6-well plates and allow them to adhere overnight.[24]
-
Treat cells with a serial dilution of the PROTACs (flexible vs. rigid) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[24]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22][24]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[25]
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[25]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22][25]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22][25]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR, anti-BTK) overnight at 4°C.[23]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[25]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the dose-response curves.[22]
Caption: A typical experimental workflow for comparing PROTACs using Western Blotting.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the formation and stability of the ternary complex in real-time.[2][16][26][27]
1. Immobilization:
-
Immobilize a high-affinity antibody for a tag (e.g., His-tag) on the sensor chip surface.
-
Capture the tagged E3 ligase (e.g., VHL or Cereblon) onto the antibody-coated surface.[27][28]
2. Binary Interaction Analysis:
-
Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[28]
-
Separately, determine the binary KD between the PROTAC and the target protein.[28]
3. Ternary Complex Analysis:
-
Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.[27][28]
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions.[27]
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex (α = KDbinary / KDternary). An α value greater than 1 indicates positive cooperativity.[27][28]
Caption: Experimental workflow for assessing ternary complex formation and cooperativity using SPR.
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design that is highly dependent on the specific target protein and E3 ligase pair. While flexible linkers offer synthetic ease and conformational sampling, rigid linkers can provide enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The systematic evaluation of a focused library of PROTACs with varying linker rigidities, using the robust experimental protocols outlined in this guide, is essential for the rational design of the next generation of highly effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. MZ 1 | Active Degraders: R&D Systems [rndsystems.com]
- 10. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ptglab.com [ptglab.com]
- 26. charnwooddiscovery.com [charnwooddiscovery.com]
- 27. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Azaspiro-Linked PROTACs: A Comparative Guide to Biological Validation of Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaspiro-Linked PROTAC Performance with Experimental Data and Protocols.
The field of targeted protein degradation has witnessed a surge in innovation, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase recruiter, is a critical determinant of its efficacy and pharmacokinetic properties. This guide provides a comprehensive biological validation of protein knockdown using a distinct class of PROTACs featuring azaspiro-linked scaffolds, comparing their performance with other linker alternatives.
The Rise of Rigidified Linkers: Introducing Azaspiro Scaffolds
Traditional PROTAC design has often relied on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, due to their synthetic accessibility. However, there is a growing body of evidence suggesting that more rigid and conformationally constrained linkers can offer significant advantages. Azaspiro-linked PROTACs, which incorporate rigid spirocyclic moieties, are at the forefront of this evolution. These structures can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing ternary complex formation, improving cell permeability, and increasing metabolic stability.
This guide will delve into the experimental data validating the efficacy of azaspiro-linked PROTACs, with a particular focus on a novel series of azaspirooxindolinone-based PROTACs designed to degrade Bruton's Tyrosine Kinase (BTK), a key target in various hematological malignancies.
Comparative Performance of Azaspiro-Linked PROTACs in BTK Degradation
A recent study detailing the design and evaluation of novel azaspirooxindolinone-based PROTACs provides a direct comparison of different linker strategies appended to this rigid core.[1][2][3][4] The study synthesized a series of nine PROTACs targeting BTK by recruiting the CRBN E3 ligase. The key variable among these PROTACs was the linker connecting the azaspirooxindolinone warhead to the pomalidomide-based E3 ligase ligand. The linkers investigated included flexible PEG chains, alkyl chains, and mixed linker types.
Quantitative Analysis of Protein Knockdown
The efficacy of these PROTACs was evaluated based on their ability to induce the degradation of BTK in the RAMOS human B-cell lymphoma cell line. The key metrics for performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC ID | Linker Type | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Cytotoxicity (IC50 in RAMOS, µM) |
| PROTAC 25 | 2-Methylene (Alkyl) | BTK | RAMOS | 0.27 | ~73 | 1.27 ± 0.35 |
| PROTAC 7 | PEG | BTK | RAMOS | N/A | N/A | 0.13 ± 0.03 |
| PROTAC 14 | Amino-PEG2-acetic acid | BTK | RAMOS | N/A | N/A | 0.54 ± 0.14 |
| PROTAC 18 | 6-Methylene (Alkyl) | BTK | RAMOS | N/A | N/A | >50 |
| PROTAC 29 | PEG8 | BTK | RAMOS | N/A | N/A | 26.95 ± 3.99 |
| PROTAC 33 | PEG6 | BTK | RAMOS | N/A | N/A | 23.54 ± 4.36 |
*PROTACs 7 and 14, despite showing high cytotoxicity, did not induce detectable degradation of BTK, highlighting that cytotoxicity does not always correlate with degradation efficacy.[1][2][3]
Key Findings:
-
Superior Performance of a Rigidified Linker: Among the nine azaspirooxindolinone-based PROTACs synthesized, only PROTAC 25 , which features a short and rigid 2-methylene alkyl linker, demonstrated effective degradation of BTK.[4] This underscores the critical role of the linker in achieving a productive ternary complex for subsequent ubiquitination and degradation.
-
Linker Composition is Crucial: The inability of PROTACs with PEG linkers (PROTAC 7, 29, 33) and a longer alkyl linker (PROTAC 18) to degrade BTK suggests that for the azaspirooxindolinone scaffold, a specific linker geometry and rigidity are paramount for effective protein knockdown.[1][3]
-
Decoupling Cytotoxicity from Degradation: Interestingly, some of the most cytotoxic compounds (PROTACs 7 and 14) failed to show any BTK degradation. This crucial observation indicates that their anti-proliferative effects may be independent of protein knockdown and could be attributed to off-target effects or inhibition of the target protein without degradation.
Experimental Protocols for Biological Validation
To ensure the robust and reproducible evaluation of PROTAC efficacy, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in the validation of azaspiro-linked PROTACs.
Target Protein Degradation Assay (Western Blot)
This protocol quantifies the reduction of a target protein in cells following PROTAC treatment.
a. Cell Culture and Treatment:
-
Plate cells (e.g., RAMOS cells) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Treat the cells with varying concentrations of the PROTACs for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
c. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay provides direct evidence of PROTAC-mediated ubiquitination of the target protein.
a. Reaction Setup:
-
In a microcentrifuge tube, combine the purified recombinant target protein (e.g., BTK), E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase (e.g., CRBN-DDB1), and ubiquitin in an assay buffer.
-
Add the PROTAC of interest at various concentrations or a vehicle control.
-
Initiate the reaction by adding ATP.
b. Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
c. Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a western blot using a primary antibody against the target protein.
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic or anti-proliferative effects of the PROTACs.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
b. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs. Include a vehicle control.
c. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
d. Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
Visualizing the Mechanisms and Workflows
To further elucidate the biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Signaling Pathway of BTK and its Degradation
Caption: PROTAC-mediated degradation of BTK disrupts downstream signaling.
Experimental Workflow for PROTAC Validation
Caption: A systematic workflow for the validation of PROTACs.
Logical Relationships of Linker Properties and PROTAC Performance
Caption: Interplay of linker properties influencing PROTAC performance.
Conclusion
The biological validation of azaspiro-linked PROTACs, exemplified by the potent and selective degradation of BTK by PROTAC 25, highlights the significant potential of incorporating rigid structural elements into PROTAC linkers. The direct comparison with other linker types underscores that a "one-size-fits-all" approach to linker design is suboptimal. The superior performance of the short, rigid alkyl linker attached to the azaspirooxindolinone core in the context of BTK degradation suggests that rational design of conformationally constrained linkers can lead to highly effective and selective protein degraders. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to validate their own PROTAC candidates and contribute to the advancement of this transformative therapeutic modality. Future exploration of diverse azaspiro scaffolds and their combinations with various linkers against a broader range of protein targets will undoubtedly expand the therapeutic landscape of targeted protein degradation.
References
Comparative Analysis of PROTACs Utilizing a Spirocyclic Linker for Targeted Protein Degradation
A deep dive into the performance of PROTACs featuring a tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate linker reveals a compelling case for the strategic use of rigidified linker structures in the design of potent and effective protein degraders. This guide provides a comparative analysis of such PROTACs against alternatives with more conventional flexible linkers, supported by experimental data and detailed methodologies for key assays.
Proteolysis-targeting chimeras (PROTACs) have revolutionized the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. While flexible polyethylene glycol (PEG) and alkyl chains are commonly employed, there is growing interest in more rigid and structurally defined linkers, such as those incorporating spirocyclic moieties.
This guide focuses on case studies of PROTACs that utilize a linker derived from tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a close structural analog to the specified tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate. By examining PROTACs targeting the Estrogen Receptor (ER) and Androgen Receptor (AR), we will compare the performance of this spirocyclic linker against traditional flexible linkers.
Performance Comparison of ER and AR PROTACs
The efficacy of PROTACs is primarily evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs incorporating the diazaspiro[3.5]nonane linker and compares them with PROTACs targeting the same proteins but utilizing PEG or alkyl linkers.
| Table 1: Comparison of Estrogen Receptor (ER) Degrading PROTACs | |||
| PROTAC | Linker Type | DC50 | Dmax |
| PROTAC ER Degrader-12 | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 1.02 µM[1] | >90% (estimated) |
| ERD-308 | PEG-based | 0.17 nM (MCF-7 cells), 0.43 nM (T47D cells)[2] | >95%[2] |
| ARV-471 | Not specified, likely PEG/alkyl combination | 1.8 nM[2] | >90% (inferred) |
| Table 2: Comparison of Androgen Receptor (AR) Degrading PROTACs | |||
| PROTAC | Linker Type | DC50 | Dmax |
| PROTAC AR Degrader-9 | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 262.38 nM[3] | >90% (estimated) |
| ARD-2051 | Alkyl/PEG combination | 0.6 nM (LNCaP and VCaP cells)[4][5] | >90%[4][5] |
| ARCC-4 | Not specified, likely PEG/alkyl combination | ~5 nM[2] | >98%[2] |
| ARD-69 | Optimized alkyl/heterocycle combination | 0.76 nM (VCaP cells), 0.86 nM (LNCaP cells)[2] | ~100%[2] |
Analysis: The data indicates that while the PROTACs with the spirocyclic linker are effective in degrading their respective targets, the compared PROTACs with optimized flexible or other rigid linkers, such as ARD-2051 and ERD-308, exhibit significantly lower DC50 values, suggesting higher potency. It is important to note that a direct head-to-head comparison in the same experimental setup is not available, and linker performance is highly context-dependent, relying on the specific target protein and E3 ligase ligands. The rigid nature of the spirocyclic linker may pre-organize the PROTAC molecule into a conformation that is conducive to the formation of a stable ternary complex between the target protein and the E3 ligase, which is a critical step for successful degradation. However, the examples above suggest that for ER and AR, highly optimized flexible linkers have so far yielded more potent degraders.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The following diagrams illustrate the general signaling pathway and the experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for determining PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the evaluation of PROTACs.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 for ER, LNCaP for AR) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A vehicle control (e.g., DMSO) must be included.[6]
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[6]
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (ERα or AR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
4. Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
In Vitro Ubiquitination Assay
This assay provides direct evidence of PROTAC-mediated ubiquitination of the target protein.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in order: reaction buffer, E1 activating enzyme, E2 conjugating enzyme, biotinylated ubiquitin, ATP, the purified target protein, and the E3 ligase complex.[7]
-
Initiate the reaction by adding the PROTAC compound or vehicle control.
2. Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
3. Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein.
-
The appearance of a ladder of higher molecular weight bands above the unmodified target protein indicates poly-ubiquitination.[7]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the downstream functional consequences of target protein degradation, such as inhibition of cell proliferation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After overnight adherence, treat the cells with serial dilutions of the PROTAC compound.
2. Assay Procedure (MTT Example):
-
After the desired treatment period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
Conclusion
The use of spirocyclic linkers, such as the one derived from tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, represents a valuable strategy in the design of PROTACs. While the specific examples targeting ER and AR in this guide did not outperform some of the most potent degraders with flexible linkers, the rigid nature of the spirocyclic core can offer advantages in terms of pre-organizing the molecule for optimal ternary complex formation. The choice of linker is highly dependent on the specific target and E3 ligase pair, and a systematic exploration of different linker types, including rigid scaffolds, is crucial for the development of highly effective and selective protein degraders. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel PROTACs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate: A Comprehensive Guide
For Immediate Reference: Do Not Dispose of Down the Drain or in General Waste. This compound is classified as hazardous waste and requires special disposal procedures. Accidental release can pose environmental risks. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste disposal.
This guide provides essential safety and logistical information for the proper disposal of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, a key reagent for researchers, scientists, and drug development professionals. Following these procedures will ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Spill Response
Due to the presence of a cyano group, this compound must be handled with care. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can release hydrogen cyanide upon decomposition or hydrolysis.
| Hazard Classification | Precautionary Statements |
| Acute Toxicity (Oral) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately. |
| Skin Irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
In the event of a spill, evacuate the immediate area if necessary. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a 10% bleach solution, followed by a thorough rinse with water. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: A Step-by-Step Approach
The primary method for the disposal of this compound is through a licensed hazardous waste management company. However, for small quantities, chemical degradation to a less hazardous compound prior to disposal is a viable option that aligns with green chemistry principles.
Caption: Logical workflow for the disposal of this compound.
Direct Disposal of Unused Product and Contaminated Materials
-
Segregation: Keep the waste containing this compound separate from other chemical waste streams.
-
Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. Label the container as "Hazardous Waste" and include the full chemical name.
-
Contaminated PPE: Any gloves, weigh boats, or other disposable materials that have come into contact with the compound must be collected in a designated, sealed bag or container and disposed of as hazardous waste.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Experimental Protocol: Laboratory-Scale Degradation via Alkaline Hydrolysis
For small quantities of this compound, alkaline hydrolysis can be employed to convert the nitrile group to a less toxic carboxylate. This procedure should be performed in a well-ventilated fume hood.
Objective: To hydrolyze the cyano group of this compound to a carboxylate salt, rendering it less hazardous for final disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution, 10 M
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
pH paper or pH meter
-
Hazardous waste container for aqueous waste
Procedure:
-
Setup: In a fume hood, assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating mantle.
-
Reaction Mixture: For every 1 gram of the nitrile compound, add 10 mL of ethanol and 5 mL of 10 M sodium hydroxide solution to the round-bottom flask with a stir bar.
-
Reflux: Gently heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The hydrolysis is typically complete within 2-4 hours.
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Neutralization: Slowly and carefully neutralize the cooled reaction mixture to a pH between 6 and 8 by adding a suitable acid (e.g., 1 M HCl). This step should be done with caution as it can be exothermic.
-
Disposal: The resulting aqueous solution, containing the hydrolyzed product, should be transferred to a properly labeled hazardous waste container for aqueous waste.
-
Decontamination: All glassware used in this procedure must be decontaminated by rinsing with a 10% bleach solution, followed by water, before washing. The rinsate should be collected as hazardous waste.
Caption: Chemical transformation during the alkaline hydrolysis degradation protocol.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment and upholding the principles of responsible chemical management.
Personal protective equipment for handling Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally similar compounds and general best practices for laboratory chemical handling.
Hazard Identification and Precautionary Statements
Based on analogous compounds, this compound is anticipated to present the following hazards:
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
-
Store in a well-ventilated place and keep the container tightly closed.[2]
-
Store locked up.[2]
-
Dispose of contents/container in accordance with local regulations.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals.[3][4][5] Ensure gloves are inspected before use and replaced immediately if contaminated or damaged. For prolonged contact, consider heavier-duty nitrile gauntlets. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be used when there is a splash hazard. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn and buttoned to protect from incidental contact. For tasks with a higher risk of splashes, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | NIOSH-approved respirator | To be used if ventilation is inadequate or if handling the compound as a powder to avoid inhalation of dust.[1] The type of respirator will depend on the potential concentration and should be selected based on a formal risk assessment. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[1][6]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items. Locate the nearest eyewash station and safety shower.[2]
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use non-sparking tools for transfers.[6]
-
In Solution: When working with the compound in solution, handle it within a fume hood to avoid inhaling any vapors.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1][2]
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][6] Keep it away from incompatible materials and foodstuffs.[1]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All contaminated materials should be disposed of as hazardous waste.
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[2]
-
Chemical waste should be collected in a designated, properly labeled, and sealed container.
-
Do not dispose of this chemical down the drain.[6]
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. gpisupply.com [gpisupply.com]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. business.medtecs.com [business.medtecs.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
